Tert-butyl 3-ethenylazetidine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-ethenylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOUSGMWNLROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610333 | |
| Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-78-0 | |
| Record name | 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethenylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 3-ethenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis.
Chemical Properties
This compound, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring a strained four-membered azetidine ring, a vinyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 1026796-78-0 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Not specified in literature; likely a liquid or low-melting solid. | |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |
Synthesis and Reactivity
Postulated Synthetic Workflow
Caption: Postulated synthetic route to the target compound.
Reactivity
The chemical reactivity of this compound is dictated by its key functional groups:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of non-acidic conditions but can be readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine. This allows for further functionalization of the azetidine nitrogen.
-
Vinyl Group: The ethenyl (vinyl) group is susceptible to a variety of reactions common to alkenes, including hydrogenation, halogenation, hydroboration-oxidation, and polymerization. It can also participate in cycloaddition reactions and cross-coupling reactions, making it a versatile handle for molecular elaboration.
-
Azetidine Ring: While the four-membered ring is strained, the N-Boc group provides some stability. The ring can potentially undergo ring-opening reactions under certain conditions, a reactivity profile that can be exploited in synthetic strategies.
Spectroscopic Data
Specific spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not publicly available in the searched literature. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR:
-
Signals in the vinyl region (δ 5-6 ppm) corresponding to the three vinyl protons, likely showing complex splitting patterns (dd or ddt).
-
Signals corresponding to the protons on the azetidine ring, typically found in the region of δ 3-4 ppm.
-
A singlet at approximately δ 1.4 ppm integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.
-
-
¹³C NMR:
-
Signals in the alkene region (δ 110-140 ppm) for the two carbons of the vinyl group.
-
Signals for the carbons of the azetidine ring.
-
Signals corresponding to the quaternary and methyl carbons of the Boc group (around δ 80 ppm and δ 28 ppm, respectively).
-
Biological Activity and Applications
There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The vinyl group provides a reactive handle for the synthesis of diverse derivatives for screening in drug discovery programs. Its utility lies primarily as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
-
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.
References
An In-depth Technical Guide to Tert-butyl 3-alkenylazetidine-1-carboxylates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of tert-butyl 3-ethenylazetidine-1-carboxylate and its closely related analogue, tert-butyl 3-ethynylazetidine-1-carboxylate. These compounds are valuable heterocyclic building blocks in medicinal chemistry and drug discovery, prized for the conformational rigidity and desirable physicochemical properties imparted by the azetidine ring. This guide details their chemical identities, physical properties, and key synthetic methodologies. Emphasis is placed on providing actionable experimental protocols and visualizing synthetic workflows to aid researchers in their practical application.
Introduction and Chemical Identity
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug development. The incorporation of an azetidine scaffold can improve metabolic stability, aqueous solubility, and lipophilicity while providing novel three-dimensional exit vectors for further molecular elaboration. The N-Boc protected 3-substituted azetidines are particularly useful intermediates.
A point of potential ambiguity exists between two similarly named compounds: the "ethenyl" (vinyl) and "ethynyl" (alkyne) derivatives. This guide addresses both, clarifying their distinct identities and properties.
-
This compound (CAS: 1026796-78-0): Also known as 1-Boc-3-vinylazetidine, this compound features a vinyl group, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions or polymerizations.[1]
-
tert-butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5): Also known as 1-Boc-3-ethynylazetidine, this compound contains a terminal alkyne, making it an ideal substrate for reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings.
Physicochemical and Safety Data
The distinct functional groups of these compounds result in different physical and chemical properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1026796-78-0 | [2] |
| Molecular Formula | C₁₀H₁₇NO₂ | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
Table 2: Properties of tert-butyl 3-ethynylazetidine-1-carboxylate
| Property | Value | Reference |
| CAS Number | 287193-01-5 | [4] |
| Molecular Formula | C₁₀H₁₅NO₂ | [4] |
| Molecular Weight | 181.23 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Boiling Point | ~228 °C | [5] |
| Density | ~1.05 g/cm³ | [5] |
| Solubility (DMSO) | 200 mg/mL (1103.57 mM) | [6] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [7] |
Safety and Hazard Information
For tert-butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5) , the following hazard statements have been reported:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Synthetic Methodologies and Experimental Protocols
The synthesis of these building blocks typically starts from a common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate or its corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. The final functional group is then introduced via standard organic transformations.
Synthesis of this compound
Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [4]
This two-step procedure involves the oxidation of the alcohol to the ketone, followed by a Horner-Wadsworth-Emmons olefination.
Step 1: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 °C and 5 °C.
-
Slowly add a pre-mixed solution of potassium bicarbonate (KHCO₃, 104 g) and 12% aqueous sodium hypochlorite (NaClO, 86 g) in water (389 mL) to the reaction mixture.
-
Stir the mixture for 30 minutes.
-
Upon completion (monitored by TLC), quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water, and remove the solvent under vacuum to yield the crude ketone, which can be used in the next step.
Step 2: Horner-Wadsworth-Emmons Reaction
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL).
-
Stir the resulting mixture at -5 °C for 3 hours to form the ylide.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (from Step 1, 20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a 12.5% aqueous solution of sodium chloride (300 mL).
-
Extract the product with ethyl acetate (3 x 100 mL). The combined organic phases are then washed, dried, and concentrated to yield the final product.
Conceptual Synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate
The ethynyl group is typically installed using one of two primary strategies:
-
From the Ketone: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an ethynylating agent, such as the Seyferth-Gilbert reagent or the Ohira-Bestmann reagent.
-
From a Halide: A Sonogashira coupling reaction between a protected alkyne (e.g., trimethylsilylacetylene) and a suitable precursor like tert-butyl 3-iodoazetidine-1-carboxylate, followed by deprotection.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of an unsaturated azetidine derivative, based on the detailed experimental protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Tert-butyl 3-ethenylazetidine-1-carboxylate molecular weight
An In-depth Guide to the Molecular Weight of Tert-butyl 3-ethenylazetidine-1-carboxylate
This technical guide provides a detailed breakdown of the molecular weight of this compound, a heterocyclic building block utilized by researchers, scientists, and drug development professionals in the synthesis of novel compounds.
Molecular Composition and Weight
This compound is an organic compound with the chemical formula C10H17NO2.[1][2] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules. The calculated molecular weight of this compound is approximately 183.25 g/mol .[1]
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the contribution of each element to the total molecular weight.
| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 183.251 |
Logical Representation of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the elemental components and the final calculated molecular weight of the compound.
Caption: Molecular weight calculation workflow.
Experimental Considerations
While the theoretical molecular weight is calculated based on standard atomic weights, the experimental determination of molecular weight is typically performed using mass spectrometry. This technique provides the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular mass and the elucidation of the compound's structure. High-resolution mass spectrometry can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of a newly synthesized compound.
Note: As this guide focuses on the fundamental property of molecular weight, detailed experimental protocols for the synthesis or application of this compound are beyond its scope. Researchers should consult relevant synthetic chemistry literature for such procedures.
References
An In-depth Technical Guide to Tert-butyl 3-ethenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Chemical Structure and Properties
This compound, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring an azetidine ring substituted with an ethenyl (vinyl) group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1026796-78-0 | [1] |
| Molecular Formula | C10H17NO2 | [1] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic procedures |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an oxidation step to form the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig reaction to introduce the ethenyl group.
Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding ketone. Two common methods are presented below.
Method A: Swern Oxidation [3]
-
To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 5 mL), add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise at -78 °C.
-
Stir the reaction mixture at this temperature for 15 minutes.
-
Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM.
-
Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).
-
Allow the reaction to warm to room temperature and dilute with DCM (30 mL).
-
Wash the solution with water, dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Method B: IBX Oxidation [3]
-
To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol) in ethyl acetate (500 mL), add 2-iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).
-
Reflux the reaction mixture overnight.
-
Cool the reaction to room temperature and add petroleum ether (500 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. A yield of 99% has been reported for this method.[3]
Step 2: Synthesis of this compound (Wittig Reaction)
This protocol outlines the conversion of the ketone intermediate to the final vinyl product.
-
To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Stir the resulting mixture for a period to ensure complete ylide formation.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
While a specific peer-reviewed source detailing the complete NMR data for this compound was not identified within the scope of this search, the following table presents the expected and reported data for the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.
Table 2: Characterization Data for tert-Butyl 3-oxoazetidine-1-carboxylate
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H)[3] |
| Yield (IBX Oxidation) | 99%[3] |
| Yield (Swern Oxidation) | 27%[3] |
Applications in Research and Drug Development
The azetidine scaffold is a privileged structure in medicinal chemistry, often imparting desirable properties such as improved metabolic stability, solubility, and receptor binding affinity. The vinyl group of this compound serves as a versatile synthetic handle for a variety of chemical transformations, including:
-
Cross-coupling reactions: The vinyl group can participate in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.
-
Michael additions: The double bond can act as a Michael acceptor for the introduction of various nucleophiles.
-
Epoxidation and dihydroxylation: The alkene can be functionalized to form epoxides or diols, leading to a range of chiral building blocks.
-
Metathesis reactions: The vinyl group can engage in olefin metathesis to construct more complex cyclic or acyclic structures.
These synthetic possibilities make this compound a valuable intermediate for the synthesis of novel small molecules for screening in drug discovery programs targeting a wide range of diseases.
Safety Information
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically useful and versatile building block for the development of novel chemical entities in pharmaceutical and materials science research. The synthetic route via oxidation of the corresponding alcohol followed by a Wittig reaction provides a reliable method for its preparation. The presence of the reactive vinyl group allows for a wide array of subsequent chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals.
References
- 1. 287193-01-5|tert-Butyl 3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1026796-78-0 Cas No. | 3-Ethenylazetidine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]
- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
Synthesis of Tert-butyl 3-ethenylazetidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the oxidation of a commercially available starting material, followed by a classic olefination reaction. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and adaptation of this synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in two key stages:
-
Swern Oxidation: The initial step involves the oxidation of the primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. The Swern oxidation is selected for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Wittig Reaction: The subsequent step employs the Wittig reaction to convert the synthesized aldehyde into the target terminal alkene, this compound. This reaction is renowned for its reliability and stereoselectivity in forming carbon-carbon double bonds.
The overall synthetic transformation is depicted in the following workflow:
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Materials and Reagents for Step 1 (Swern Oxidation)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | 187.24 | 0.69 g | 3.69 |
| Oxalyl chloride | C2Cl2O2 | 126.93 | 4.28 mL (49.8 mmol) | ~13.5 eq |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | 0.71 mL | 9.96 |
| Triethylamine (Et3N) | C6H15N | 101.19 | 2.1 mL | 14.75 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous, ~35 mL | - |
Table 2: Reaction Conditions and Yield for Step 1 (Swern Oxidation)
| Parameter | Value |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~1 hour |
| Product | tert-Butyl 3-formylazetidine-1-carboxylate |
| Yield | 27% (0.19 g) |
| Purification Method | Column Chromatography (Heptane/Ethyl Acetate) |
Table 3: Materials and Reagents for Step 2 (Wittig Reaction)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| tert-Butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | 185.22 | 1.0 g | 5.40 |
| Methyltriphenylphosphonium bromide | C19H18BrP | 357.23 | 2.12 g | 5.94 |
| Potassium tert-butoxide (t-BuOK) | C4H9KO | 112.21 | 0.67 g | 5.94 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous, ~50 mL | - |
Table 4: Reaction Conditions and Expected Yield for Step 2 (Wittig Reaction)
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
| Product | This compound |
| Expected Yield | >85% (based on similar Wittig reactions) |
| Purification Method | Column Chromatography (Hexanes/Ethyl Acetate) |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Swern Oxidation)
This protocol is adapted from established procedures for the Swern oxidation of primary alcohols.
Diagram of Experimental Workflow:
Caption: Experimental workflow for the Swern Oxidation.
Methodology:
-
To a stirred solution of oxalyl chloride (4.28 mL, 49.8 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO, 0.71 mL, 9.96 mmol) dropwise to the cooled solution. The reaction mixture should be stirred at -78 °C for 15 minutes.
-
A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in anhydrous DCM is then added dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.
-
Add triethylamine (2.1 mL, 14.75 mmol) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature.
-
Dilute the reaction mixture with DCM (30 mL) and wash with water.
-
Separate the organic phase, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography using a heptane/ethyl acetate gradient to yield tert-butyl 3-formylazetidine-1-carboxylate.[1]
Step 2: Synthesis of this compound (Wittig Reaction)
This protocol is a general procedure for the Wittig reaction and should be optimized for this specific substrate.
Diagram of Experimental Workflow:
References
Synthesis of 1-Boc-3-vinylazetidine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust synthetic route to 1-Boc-3-vinylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from commercially available starting materials and proceeds through the formation of the key intermediate, 1-Boc-3-azetidinone, followed by a Wittig olefination. This document offers detailed experimental protocols, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 1-Boc-3-vinylazetidine is accomplished in a two-step sequence. The first stage involves the protection and oxidation of a commercially available azetidine precursor to yield 1-Boc-3-azetidinone. The subsequent and final step is the conversion of the ketone functionality into a vinyl group via a Wittig reaction.
Caption: Synthetic workflow for 1-Boc-3-vinylazetidine.
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-azetidinone
This procedure is adapted from patent CN111362852A.
2.1.1. Boc Protection of 3,3-dimethoxy-azetidine
-
To a 250 mL four-necked flask, add 3,3-dimethoxy-azetidine (10g, 85.4mmol) and dichloromethane (50 mL).
-
Under stirring, add triethylamine (12.9g, 128.1mmol).
-
Control the internal temperature between 10-40°C and add di-tert-butyl dicarbonate (22.3g, 102.5mmol) dropwise.
-
After the addition is complete, stir the mixture at 10-40°C for 3-4 hours.
-
Upon reaction completion (monitored by TLC), add 20 mL of water to the reaction mixture and stir for 5 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane (20 mL).
-
Combine the organic layers and wash with 30 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate (20g) for 30 minutes, filter, and concentrate the filtrate to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.
2.1.2. Hydrolysis to 1-Boc-3-azetidinone
-
To the crude 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, add 85% formic acid (33.8g).
-
Stir the reaction mixture at 20-30°C for 16-20 hours.
-
After the reaction is complete, add 40 mL of water and 40 mL of dichloromethane.
-
Stir for 5 minutes and then separate the layers. Extract the aqueous layer with dichloromethane (20 mL x 2).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution (30 mL) followed by water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (20g), filter, and concentrate until no liquid flows out.
-
Add 52 mL of hexane to the concentrated residue, stir and heat to 40-50°C to dissolve.
-
Cool the solution to 5-10°C and allow crystallization for 1-2 hours.
-
Collect the solid by suction filtration and dry to obtain 1-tert-butoxycarbonyl-3-azetidinone.
Step 2: Wittig Olefination to 1-Boc-3-vinylazetidine
This procedure is a proposed adaptation based on a general Wittig reaction protocol.
2.2.1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask via a syringe.
-
Cool the resulting suspension to 0°C using an ice bath.
-
While stirring vigorously, slowly add n-butyllithium (1.1 equivalents of a 2.5 M solution in hexanes) dropwise via a syringe over 10 minutes. A deep yellow to orange color indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.
2.2.2. Reaction with 1-Boc-3-azetidinone
-
In a separate flame-dried 50 mL round-bottom flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF (20 mL).
-
Slowly add the solution of 1-Boc-3-azetidinone to the freshly prepared ylide solution at room temperature via a cannula or syringe.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.
2.2.3. Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium chloride (brine) solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. To remove the triphenylphosphine oxide, triturate the crude residue with cold hexanes or petroleum ether and filter to remove the precipitated oxide.
-
Further purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-Boc-3-vinylazetidine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthetic route.
Table 1: Synthesis of 1-Boc-3-azetidinone
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc Protection | 3,3-dimethoxy-azetidine | (Boc)₂O, Triethylamine | Dichloromethane | 10-40 | 3-4 | 91 | |
| Hydrolysis | 1-Boc-3,3-dimethoxy-azetidine | 85% Formic Acid | None | 20-30 | 16-20 | 85.4 |
Table 2: Proposed Wittig Olefination of 1-Boc-3-azetidinone
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ylide Formation | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to RT | 1 | - |
| Wittig Reaction | 1-Boc-3-azetidinone | Methylenetriphenylphosphorane | THF | RT | 12-24 | 70-85 (estimated) |
Note: The yield for the Wittig reaction is an estimation based on typical outcomes for this type of transformation and may require optimization for this specific substrate.
Concluding Remarks
This technical guide outlines a practical and efficient synthetic pathway to 1-Boc-3-vinylazetidine from readily available commercial materials. The procedures provided are detailed to facilitate reproducibility in a research setting. The two-step sequence, involving the synthesis of 1-Boc-3-azetidinone followed by a Wittig olefination, offers a reliable method for accessing this versatile building block for further synthetic elaborations in the pursuit of novel therapeutic agents. Researchers are encouraged to optimize the reaction conditions, particularly for the Wittig olefination step, to achieve maximum yield and purity.
Spectroscopic and Structural Elucidation of tert-Butyl 3-Ethenylazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 3-ethenylazetidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis. Detailed, standardized experimental protocols for the acquisition of this data are also provided to guide researchers in their own characterization efforts. This guide serves as a valuable resource for the identification and structural confirmation of this compound and related N-heterocyclic compounds.
Introduction
This compound (CAS RN: 1026796-78-0), also known as 1-Boc-3-vinylazetidine, is a saturated N-heterocycle featuring a vinyl functional group. The azetidine ring is a prevalent motif in numerous biologically active molecules, and the vinyl group offers a versatile handle for further chemical modifications, such as olefin metathesis, hydroboration-oxidation, and polymerization. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled deprotection under acidic conditions, making this compound a valuable intermediate in multi-step organic syntheses. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | ddd | 1H | -CH=CH₂ |
| ~ 5.1 - 5.3 | m | 2H | -CH=CH ₂ |
| ~ 4.1 - 4.3 | t | 2H | Azetidine-H (adjacent to N) |
| ~ 3.8 - 4.0 | t | 2H | Azetidine-H (adjacent to N) |
| ~ 3.4 - 3.6 | m | 1H | Azetidine-H (at C3) |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156 | C=O (carbamate) |
| ~ 135 | -C H=CH₂ |
| ~ 117 | -CH=C H₂ |
| ~ 80 | -C (CH₃)₃ |
| ~ 55 | Azetidine-C (adjacent to N) |
| ~ 35 | Azetidine-C (at C3) |
| 28.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Strong | C-H stretch (sp³ aliphatic) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1640 | Medium | C=C stretch (vinyl) |
| ~ 1400 | Medium | C-N stretch |
| ~ 1160 | Strong | C-O stretch |
| ~ 990, 910 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Relative Abundance | Assignment |
| 183 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | High | [M - C₄H₈]⁺ (loss of isobutylene) |
| 82 | High | [M - Boc]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Introduction (for EI): Direct insertion probe or gas chromatography (GC) inlet.
-
EI Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
ESI Conditions (for analysis of protonated molecule):
-
Solvent: Acetonitrile or methanol with 0.1% formic acid.
-
Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The Ascending Trajectory of Vinyl Azetidine Derivatives in Drug Discovery: A Technical Guide to Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds with the potential for significant biological activity. Among these, vinyl azetidine derivatives are emerging as a promising class of compounds. The strained four-membered azetidine ring, coupled with the reactive vinyl group, bestows these molecules with distinct structural and electronic properties, making them attractive candidates for modulating various biological processes. This in-depth technical guide synthesizes the current understanding of the biological activities of vinyl azetidine derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potential of azetidine derivatives as potent anticancer agents. While specific data for a wide range of vinyl azetidine derivatives remains an active area of research, related azetidine compounds have shown significant efficacy, primarily through the inhibition of critical signaling pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The STAT3 signaling cascade is a crucial regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Novel azetidine-based compounds have been developed that demonstrate potent and selective inhibition of STAT3.[1][2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro efficacy of representative azetidine-based STAT3 inhibitors against various cancer cell lines. It is important to note that while these compounds are not all vinyl azetidine derivatives, they provide a strong rationale for the exploration of the vinyl azetidine scaffold in this context.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Azetidine-based STAT3 Inhibitors | ||||
| H172 | Triple-Negative Breast Cancer (TNBC) | STAT3 DNA-Binding (EMSA) | 0.38 - 0.98 | [2] |
| H182 | Triple-Negative Breast Cancer (TNBC) | STAT3 DNA-Binding (EMSA) | 0.38 - 0.98 | [2] |
| 5a | - | STAT3 DNA-Binding (EMSA) | 0.55 | [1] |
| 5o | - | STAT3 DNA-Binding (EMSA) | 0.38 | [1] |
| 8i | - | STAT3 DNA-Binding (EMSA) | 0.34 | [1] |
| Azetidin-2-one Derivatives | ||||
| Compound 17 | Breast Cancer (MCF7) | Cytotoxicity | 28.66 | [3] |
| Compound 5 | Breast Cancer (MCF7) | Cytotoxicity | 49.52 | [4] |
Experimental Protocols: Anticancer Evaluation
Protocol 1: Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Vinyl azetidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the vinyl azetidine derivatives in complete medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.[1]
Materials:
-
Nuclear extracts from cancer cells with activated STAT3
-
Radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Binding buffer
-
Vinyl azetidine derivatives
Procedure:
-
Inhibitor Incubation: Pre-incubate nuclear extracts with increasing concentrations of the vinyl azetidine derivatives for 30 minutes at room temperature.[1]
-
Binding Reaction: Add the labeled DNA probe to the mixture and incubate to allow for STAT3-DNA complex formation.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
Data Analysis: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity. Quantify the bands to determine the IC50 value.
Signaling Pathways and Mechanisms
The primary anticancer mechanism identified for azetidine derivatives is the inhibition of the STAT3 signaling pathway . These compounds can irreversibly bind to STAT3, preventing its phosphorylation, dimerization, and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[2][5]
References
Synthetic Avenues to 3-Substituted Azetidines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, aqueous solubility, and binding affinity. The synthesis of 3-substituted azetidines, in particular, is of significant interest as this substitution pattern is prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive review of the core synthetic strategies for accessing these valuable building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Core Synthetic Strategies
The construction of the 3-substituted azetidine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most prominent strategies include intramolecular cyclization, [2+2] cycloaddition reactions, and ring expansion of aziridines. More recent advancements have also highlighted the utility of C-H functionalization and the use of azabicyclo[1.1.0]butanes as versatile intermediates.
Intramolecular Cyclization
Intramolecular cyclization is a cornerstone in the synthesis of azetidines, typically involving the formation of a C-N bond from a linear precursor bearing a nitrogen nucleophile and a suitable leaving group at the 1- and 3-positions relative to each other.
A robust method involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[1] This approach utilizes a directing group to facilitate the selective activation of a C-H bond, leading to the formation of the azetidine ring.
Caption: Palladium-catalyzed intramolecular C-H amination pathway.
Another classical yet effective method is the cyclization of 1,3-aminoalcohols or their derivatives.[2] This typically involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine.
Caption: Azetidine synthesis from 1,3-aminoalcohols.
Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines in high yields.[3]
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated components.
The Aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition of an imine and an alkene, is a powerful tool for constructing the azetidine ring.[4][5] Recent developments have seen the advent of visible-light-mediated versions of this reaction, which often proceed under milder conditions.[1][6]
Caption: The Aza Paternò–Büchi reaction pathway.
The Staudinger ketene-imine cycloaddition is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can then be further functionalized or reduced to access 3-substituted azetidines.[7] This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[7]
Ring Expansion of Aziridines
The ring expansion of readily available aziridines provides an alternative route to the four-membered azetidine ring. For instance, thermal isomerization of 3-bromoaziridine-3-carboxylic acid derivatives has been developed for the synthesis of 3-bromoazetidines.[8]
Quantitative Data Summary
The following tables provide a comparative overview of the yields for different synthetic routes to 3-substituted azetidines, as reported in the literature.
Table 1: Intramolecular Cyclization Yields
| Starting Material Type | Catalyst/Reagent | Product Type | Yield Range (%) | Reference |
| γ-C(sp³)–H Amine Precursor | Pd(II) catalyst, AgOAc | Functionalized Azetidines | Good to Excellent | [1] |
| cis-3,4-Epoxy Amines | La(OTf)₃ | 3-Hydroxyazetidines | High | [3] |
| N-alkenylsulfonamides | tert-Butyl hypoiodite | N-sulfonylazetidines | Good | [9] |
Table 2: [2+2] Cycloaddition Yields
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield Range (%) | Reference |
| Aza Paternò–Büchi | Imine + Alkene | UV or Visible Light | Functionalized Azetidines | Moderate to Good | [4][6] |
| Ketene-Imine Cycloaddition | In situ Ketene + Imine | Tertiary Amine | 2-Azetidinones | Moderate to Good | [7] |
Table 3: Modular Synthesis of 3,3-Disubstituted Azetidines
| Starting Material | Reagents | Product | Yield (%) | Reference |
| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | Aniline | tert-Butyl 3-phenylamino-3-(p-tolyl)azetidine-1-carboxylate | 85 | [10] |
| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | 4-Methoxyaniline | tert-Butyl 3-(4-methoxyphenylamino)-3-(p-tolyl)azetidine-1-carboxylate | 82 | [10] |
| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | N-Methylaniline | tert-Butyl 3-(methyl(phenyl)amino)-3-(p-tolyl)azetidine-1-carboxylate | 54 | [10] |
Key Experimental Protocols
General Procedure for the Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents[10]
To a solution of tert-butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (0.2 mmol, 1.0 equiv) and the corresponding nucleophile (0.3 mmol, 1.5 equiv) in anhydrous dichloromethane (2.0 mL) was added scandium(III) trifluoromethanesulfonate (0.02 mmol, 0.1 equiv). The reaction mixture was stirred at room temperature until the starting material was completely consumed as monitored by thin-layer chromatography. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.
Example: Synthesis of tert-Butyl 3-(p-tolyl)-3-(phenylamino)azetidine-1-carboxylate
Following the general procedure, a mixture of tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (81 mg, 0.2 mmol), aniline (28 mg, 0.3 mmol), and scandium(III) trifluoromethanesulfonate (9.8 mg, 0.02 mmol) in dichloromethane (2 mL) was stirred at room temperature for 12 hours. After purification by column chromatography (petroleum ether/ethyl acetate = 10/1), the title compound was obtained as a white solid (58 mg, 85% yield).
Gold-Catalyzed Intermolecular Oxidation of Alkynes for the Synthesis of Azetidin-3-ones[11]
To a solution of the N-propargylsulfonamide (0.1 mmol) and 8-methylquinoline N-oxide (1.5 equiv) in 1,2-dichloroethane (2 mL) was added AgOTf (10 mol %) and (IPr)AuCl (5 mol %). The reaction mixture was stirred at 80 °C until the starting material was consumed. The mixture was then cooled to room temperature, filtered through a short pad of Celite, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding azetidin-3-one.
Conclusion
The synthesis of 3-substituted azetidines is a dynamic field of research with a continuous evolution of novel and efficient methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide has provided an overview of the key strategies, supported by quantitative data and experimental details, to aid researchers in navigating the synthetic landscape of this important class of heterocycles. The ongoing development of catalytic and stereoselective methods promises to further expand the accessibility and utility of 3-substituted azetidines in drug discovery and beyond.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Commercial Availability and Synthetic Pathways of tert-Butyl 3-Ethenylazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery, is a substituted azetidine derivative. Its strained four-membered ring and the presence of a reactive vinyl group make it a versatile intermediate for the synthesis of a wide range of complex molecules, including novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound and details a plausible synthetic route for its preparation.
Commercial Availability
This compound (CAS No. 1026796-78-0) is commercially available from a number of specialized chemical suppliers. The purity and available quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing and availability. A summary of known suppliers is provided in the table below.
| Supplier Name | Product Number | Purity | Available Quantities |
| Ark Pharma Scientific Limited | Varies | ≥95% | Inquire |
| BLD Pharmatech Co., Limited | BD295160 | 96% | Inquire |
| Chemenu Inc. | CM105536 | ≥97% | Inquire |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Varies | ≥95% | Inquire |
Synthetic Protocol
The synthesis of this compound is not readily found in publicly available literature. However, a plausible and commonly employed method for the conversion of an aldehyde to a terminal alkene is the Wittig reaction. This protocol outlines a representative procedure for the synthesis of this compound from its corresponding aldehyde precursor, tert-butyl 3-formylazetidine-1-carboxylate. The synthesis of the aldehyde precursor is also described.
Part 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Precursor)
This procedure is based on a standard Swern oxidation of the corresponding alcohol.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Methodology:
-
A solution of oxalyl chloride (2.0 M in DCM) is added to a cooled (-78 °C) solution of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After stirring for a short period, a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous DCM is added dropwise.
-
The reaction is stirred for approximately one hour at -78 °C.
-
Triethylamine is then added to the reaction mixture, which is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude tert-butyl 3-formylazetidine-1-carboxylate can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
tert-Butyl 3-formylazetidine-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Methodology:
-
Under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried flask.
-
The suspension is cooled to 0 °C, and a strong base (e.g., n-BuLi solution) is added dropwise. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).
-
The reaction mixture is stirred at room temperature for a period to ensure complete ylide formation.
-
The mixture is then cooled to a low temperature (e.g., -78 °C or 0 °C).
-
A solution of tert-butyl 3-formylazetidine-1-carboxylate in anhydrous THF is added dropwise to the ylide solution.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a readily accessible synthetic intermediate for the development of novel chemical entities. While a variety of commercial suppliers offer this compound, the provided synthetic protocol, utilizing a Swern oxidation followed by a Wittig reaction, offers a reliable method for its laboratory-scale preparation. Researchers should always adhere to appropriate safety precautions and laboratory procedures when handling the reagents and performing the reactions described.
Methodological & Application
Application Note: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate
Introduction
Tert-butyl 3-ethenylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The presence of the vinyl group on the azetidine ring offers a versatile handle for further chemical modifications, such as Heck coupling, hydroboration-oxidation, and polymerization. This document provides a detailed protocol for the synthesis of this compound, commencing from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The described two-step synthesis involves an initial oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce the ethenyl moiety.
Experimental Protocols
Overall Reaction Scheme:
Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate
This protocol details the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to tert-butyl 3-formylazetidine-1-carboxylate using 2-Iodoxybenzoic acid (IBX). This method is favored for its high yield and operational simplicity.
-
Materials:
-
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
2-Iodoxybenzoic acid (IBX)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 ml), add IBX (62.69 g, 224 mmol).[1]
-
Heat the reaction mixture to reflux and maintain overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add petroleum ether (500 ml) to the mixture and filter to remove the solid byproducts.[1]
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil.[1]
-
Step 2: Synthesis of this compound (Wittig Reaction)
This protocol describes the conversion of the aldehyde intermediate to the final product via a Wittig olefination.
-
Materials:
-
tert-butyl 3-formylazetidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equiv.) portion-wise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | tert-butyl 3-formylazetidine-1-carboxylate | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | IBX | Ethyl Acetate | 99% | - | [1] |
| 2 | This compound | tert-butyl 3-formylazetidine-1-carboxylate | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | THF | - | >95% | - |
Note: The yield for Step 2 is not explicitly stated in the search results and is an estimation based on typical Wittig reaction efficiencies. Purity is based on commercially available product specifications.[2]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Heck Coupling Reaction with tert-butyl 3-ethenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, typically involving the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] The reaction has a broad substrate scope and is tolerant of a wide variety of functional groups, making it highly valuable in the synthesis of pharmaceuticals and other complex organic molecules.
tert-Butyl 3-ethenylazetidine-1-carboxylate is a valuable building block in medicinal chemistry due to the presence of the strained azetidine ring, which can impart unique conformational constraints and physicochemical properties to a molecule. The vinyl group provides a handle for further functionalization, and its coupling with various aryl halides via the Heck reaction would lead to a diverse array of 3-substituted azetidine derivatives with potential biological activity.
This document provides a general methodology for performing the Heck coupling reaction with this compound, including a discussion of reaction components, a representative experimental protocol, and methods for analysis and purification.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species. The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.
Diagram: Generalized Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following is a generalized protocol for the Heck coupling of this compound with an aryl bromide. Note: This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Representative Reaction Setup
Diagram: Experimental Workflow for Heck Coupling
References
Application Notes and Protocols: The Use of tert-butyl 3-ethenylazetidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a versatile and valuable building block in modern medicinal chemistry. Its strained four-membered azetidine ring, coupled with the reactive vinyl group, provides a unique scaffold for the synthesis of novel and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on its application in the development of kinase inhibitors.
The azetidine moiety is increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to provide specific vectoral exits for substituent placement. The vinyl group serves as a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds in many pharmaceutical agents.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a Wittig reaction starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
Experimental Protocol: Synthesis via Wittig Reaction
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Allow the resulting bright yellow mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a colorless oil.
Expected Yield: 75-85%
Application in the Synthesis of Kinase Inhibitors
The vinyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions allow for the efficient formation of C-C bonds, enabling the coupling of the azetidine scaffold to various aromatic and heteroaromatic systems commonly found in kinase inhibitors.
Application Example: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This section details a representative protocol for a Heck coupling reaction between this compound and a substituted halopyrimidine, a core structure in many kinase inhibitors.
Experimental Protocol: Heck Coupling Reaction
Materials:
-
This compound
-
4-chloro-6-iodo-2-methylpyrimidine (or other suitable halo-heterocycle)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), 4-chloro-6-iodo-2-methylpyrimidine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and tri(o-tolyl)phosphine (0.1 equivalents).
-
Add anhydrous DMF and triethylamine (3.0 equivalents) to the vessel.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Deprotection and Further Functionalization
The Boc-protecting group can be readily removed under acidic conditions to liberate the azetidine nitrogen, which can then be further functionalized.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected azetidine derivative
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected azetidine derivative in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected azetidine.
-
Collect the solid by filtration and dry under vacuum.
The resulting free amine can be used in subsequent reactions such as amide bond formation, reductive amination, or arylation to complete the synthesis of the target kinase inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the synthesis and biological activity of a kinase inhibitor derived from this compound.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | IC₅₀ (nM) vs. Target Kinase |
| Synthesis of Precursor | tert-butyl 3-oxoazetidine-1-carboxylate | Methyltriphenylphosphonium bromide | This compound | 80 | N/A |
| Heck Coupling | This compound | 4-chloro-6-iodo-2-methylpyrimidine | tert-butyl 3-((E)-2-(4-chloro-2-methylpyrimidin-6-yl)vinyl)azetidine-1-carboxylate | 65 | >10,000 |
| Final Product | Deprotected azetidine derivative | Substituted benzoic acid | Final Kinase Inhibitor | 75 | 15 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway Inhibition
Caption: Mechanism of kinase inhibition.
Logical Relationship of Applications
Caption: Applications of the building block.
Application Notes and Protocols for Suzuki Coupling Reactions of Vinyl Azetidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with vinyl azetidine substrates. Vinyl azetidines are valuable building blocks in medicinal chemistry, and their functionalization via C-C bond formation opens avenues to novel molecular scaffolds. This document outlines recommended starting conditions, detailed experimental protocols, and key considerations for optimizing these transformations, drawing upon established methodologies for structurally related compounds such as enamides and other vinyl heterocycles.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] The application of this reaction to vinyl azetidines allows for the synthesis of functionalized azetidine derivatives, which are prevalent motifs in many biologically active compounds.
The reaction's success with this substrate class is contingent on careful selection of the catalyst, ligand, base, and solvent. The presence of the nitrogen atom within the azetidine ring can influence the catalytic cycle, and the stereochemistry of the vinyl group requires particular attention.[3][4] This document provides protocols based on analogous systems to serve as a robust starting point for the Suzuki coupling of vinyl azetidines with a variety of arylboronic acids.
Data Presentation: Summary of Reaction Conditions
The following tables summarize effective catalyst systems and conditions for Suzuki-Miyaura couplings of structurally similar substrates, such as β-enamido triflates and other vinyl heterocycles.[4][5] These conditions are recommended as initial starting points for the optimization of vinyl azetidine couplings.
Table 1: Conditions for Stereoretentive Suzuki Coupling
| Parameter | Condition | Comments |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | Promotes retention of the vinyl group's stereochemistry.[4] |
| Boronic Acid | Arylboronic Acid (1.0 equiv) | |
| Base | K₃PO₄ (2.0 equiv) | |
| Solvent | THF/H₂O (1:1) | A common solvent mixture for Suzuki couplings. |
| Temperature | Room Temperature | Mild conditions are often sufficient. |
| Typical Yield | 60-90% (for enamides) | Yields may vary depending on the specific substrates.[4] |
Table 2: Conditions for Suzuki Coupling with Stereoinversion
| Parameter | Condition | Comments |
| Catalyst | Pd(dppf)Cl₂ (10 mol%) | Can lead to inversion of the vinyl group's stereochemistry.[4] |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | |
| Base | KF (2.0 equiv) | |
| Solvent | THF/H₂O (15:1) | A less aqueous solvent system. |
| Temperature | 50 °C | Moderate heating may be required. |
| Typical Yield | 50-85% (for enamides) | Yields are substrate-dependent.[4] |
Table 3: Microwave-Assisted Conditions for Vinylation
| Parameter | Condition | Comments |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Effective for microwave-assisted couplings.[6] |
| Boronic Ester | Pinacol Vinyl Boronate (2.0 equiv) | Used for the introduction of a vinyl group. |
| Base | K₃PO₄ (1M aq. solution) | |
| Solvent | 1,4-Dioxane | A common solvent for microwave chemistry. |
| Temperature | 160 °C (Microwave) | Rapid heating can significantly reduce reaction times.[6] |
| Typical Yield | 40-87% (for indazoles) | Yields are for the vinylation of iodoindazoles.[5][6] |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of vinyl azetidines.
Protocol 1: General Procedure for Stereoretentive Suzuki Coupling of a Vinyl Azetidine Derivative
This protocol is adapted from conditions known to favor retention of stereochemistry in the coupling of β-enamido triflates.[4]
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected vinyl azetidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a degassed mixture of THF and water (1:1, 0.1 M) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling with Potential Stereoinversion
This protocol is based on conditions that have been shown to promote inversion of double bond configuration in related systems.[4]
-
Reaction Setup: In an oven-dried reaction vessel, combine the N-protected vinyl azetidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium fluoride (KF) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a degassed mixture of THF and water (15:1, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Vinylation of an Azetidine Derivative
This protocol is adapted from the vinylation of unprotected 3-iodoindazoles and can be applied for the coupling of a halo-azetidine with a vinyl boronate.[6]
-
Reaction Setup: In a microwave reaction vessel, combine the halo-azetidine (e.g., 2-(halomethyl)azetidine, 1.0 mmol, 1.0 equiv), pinacol vinyl boronate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane followed by an aqueous solution of potassium phosphate (K₃PO₄, 1M).
-
Reaction: Seal the vessel and heat the mixture in a microwave reactor to 160 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the resulting product by flash column chromatography.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling of Vinyl Azetidines
Caption: A typical experimental workflow for the Suzuki coupling of vinyl azetidines.
Diagram 3: Ligand-Dependent Stereochemical Outcome
Caption: Ligand choice can determine the stereochemical outcome of the coupling.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of Boc-Protected 3-Vinylazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions. 3-Vinylazetidine is a valuable building block in medicinal chemistry, offering a unique four-membered heterocyclic scaffold with a reactive vinyl handle for further functionalization. The efficient deprotection of N-Boc-3-vinylazetidine is a critical step in the synthesis of various biologically active molecules.
These application notes provide detailed protocols for the deprotection of Boc-protected 3-vinylazetidine using the two most common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This document outlines reaction conditions, potential side reactions, and quantitative data to guide researchers in selecting the optimal deprotection strategy.
Deprotection Methodologies and Quantitative Data
The selection of the deprotection reagent and conditions is crucial for achieving high yields and purity of the desired 3-vinylazetidine salt. The primary considerations include the stability of the vinyl group and the azetidine ring to the acidic conditions.
Table 1: Comparison of Deprotection Conditions for N-Boc-Azetidine Derivatives
| Reagent/Conditions | Substrate | Reaction Time | Yield | Purity | Reference |
| TFA, CH₂Cl₂ | N-Botc-azetidine* | 10 h | Quantitative | - | --INVALID-LINK-- |
| 25% TFA/DCM | General Boc-amine | 2 h | 60% | - | --INVALID-LINK-- |
| 4M HCl in Dioxane | General Boc-amine | 2 h | 91% | - | --INVALID-LINK-- |
Note: N-Botc (tert-butoxythiocarbonyl) is a close analog of N-Boc and its deprotection is mechanistically similar.
Signaling Pathways and Logical Relationships
The deprotection of Boc-protected amines proceeds via an acid-catalyzed cleavage of the carbamate group. The general mechanism is illustrated below.
Application Notes and Protocols for the HPLC Purification of tert-butyl 3-ethenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in pharmaceutical synthesis. The protocols outlined below describe both reversed-phase and chiral High-Performance Liquid Chromatography (HPLC) methods for achieving high purity of the target compound. These methods are designed to be robust starting points for researchers and can be further optimized based on specific sample matrices and purity requirements. The application note includes recommended instrument parameters, mobile phase compositions, and a discussion of potential impurities.
Introduction
This compound (also known as 1-Boc-3-vinylazetidine) is a key intermediate in the synthesis of various biologically active molecules. The azetidine ring system, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart desirable physicochemical properties such as improved metabolic stability and receptor binding affinity. The vinyl group provides a versatile handle for further chemical modifications. Given its importance, ensuring the high purity of this intermediate is critical for the successful synthesis of downstream targets and for meeting stringent regulatory standards in drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of small molecules.[1] This document details two primary HPLC approaches for the purification of this compound:
-
Reversed-Phase HPLC (RP-HPLC): For the removal of polar and non-polar impurities.
-
Chiral HPLC: For the separation of enantiomers, if the material is a racemic mixture.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1026796-78-0 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate. |
| UV Absorbance | The N-Boc carbonyl group and the vinyl group are expected to have UV absorbance around 200-220 nm. |
Potential Impurities
The synthesis of this compound typically involves the conversion of a precursor such as tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).[2][3] This ketone intermediate is often prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[2] Therefore, potential impurities may include:
-
Starting Materials: Unreacted tert-butyl 3-oxoazetidine-1-carboxylate or tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Reagents from Wittig or related reactions: Triphenylphosphine oxide (if a Wittig reaction is used to install the vinyl group).
-
Byproducts of the vinyl group formation: Isomeric alkenes or over-reduction products.
-
Degradation products: Ring-opened products or loss of the Boc protecting group.
Experimental Protocols
Reversed-Phase HPLC Purification Protocol
This protocol is designed for the general purification of this compound from polar and non-polar impurities.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
C18 reversed-phase column (e.g., 10 µm particle size, dimensions appropriate for the scale of purification).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Sample of crude this compound.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of acetonitrile and water to a concentration suitable for injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Method Parameters:
| Parameter | Recommended Value |
| Column | C18, e.g., 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Gradient | 20% to 80% B over 30 minutes |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
-
Purification and Fraction Collection: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample and begin the gradient elution. Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
Post-Purification: Analyze the collected fractions for purity using an analytical HPLC. Combine the pure fractions and remove the solvents under reduced pressure.
Chiral HPLC Separation Protocol
This protocol is intended for the separation of enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).
-
HPLC-grade n-hexane.
-
HPLC-grade isopropanol (IPA).
-
Trifluoroacetic acid (TFA).
-
Racemic sample of this compound.
Procedure:
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol. Add 0.1% TFA to improve peak shape.
-
HPLC Method Parameters:
| Parameter | Recommended Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase | 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Isocratic Elution | Yes |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
-
Analysis: Inject the sample and monitor the separation of the two enantiomers. The mobile phase composition may need to be optimized to achieve baseline separation.
Data Presentation
The following tables summarize the key parameters for the proposed HPLC methods.
Table 1: Reversed-Phase HPLC Method Summary
| Parameter | Value |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Elution Mode | Gradient |
| Detection | UV at 210 nm |
| Application | Removal of polar and non-polar impurities |
Table 2: Chiral HPLC Method Summary
| Parameter | Value |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | n-Hexane/Isopropanol with 0.1% TFA |
| Elution Mode | Isocratic |
| Detection | UV at 210 nm |
| Application | Separation of enantiomers |
Visualizations
Caption: HPLC Purification Workflow for this compound.
Caption: Logical relationship of synthesis and purification strategies.
References
Application Notes and Protocols: A Scalable Synthesis of tert-Butyl 3-Ethenylazetidine-1-carboxylate
Abstract
This document provides a comprehensive, scalable protocol for the synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the oxidation of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by a Wittig olefination to introduce the ethenyl moiety. This application note offers detailed experimental procedures, quantitative data, and process flow diagrams to facilitate the successful scale-up of this synthesis for research and development applications.
Introduction
Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and binding affinity. This compound, in particular, serves as a versatile intermediate, enabling further functionalization through its reactive vinyl group. The development of a robust and scalable synthetic route is therefore of significant interest to the pharmaceutical industry.
This protocol outlines a reliable two-step synthesis amenable to scale-up. The first step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. The subsequent and final step is a Wittig reaction, a well-established and powerful method for alkene synthesis, to furnish the desired product.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
This procedure is adapted from a known method for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[1][2]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (DCM)
-
Potassium bromide (KBr)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 12% aqueous)
-
Sodium bicarbonate (NaHCO3)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Cooling bath (ice-salt or cryocooler)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 vol), add an aqueous solution of potassium bromide (0.1 eq).
-
Add TEMPO (0.01 eq) to the biphasic mixture.
-
Cool the reaction mixture to 0-5 °C using a cooling bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.2 eq), pre-mixed with an aqueous solution of sodium bicarbonate (2.0 eq), via an addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 3 vol).
-
Combine the organic layers and wash with deionized water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate as a solid.
Step 2: Synthesis of this compound
This procedure is a Wittig olefination adapted from general protocols for the methylenation of ketones.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi)
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Dry multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Cooling bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 vol) in a dry multi-neck round-bottom flask.
-
Cool the suspension to 0 °C.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise, or a solution of n-butyllithium in hexanes (1.1 eq) dropwise, maintaining the temperature at 0 °C. A deep yellow to orange color indicates the formation of the ylide.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (3 vol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 vol).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Reagent and Product Quantities for Scale-Up Synthesis
| Step | Compound | Molecular Weight ( g/mol ) | Equivalents | Amount (g) | Amount (mol) | Volume |
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.22 | 1.0 | 100.0 | 0.577 | - |
| 1 | Dichloromethane (DCM) | - | - | - | - | 1.0 L |
| 1 | TEMPO | 156.25 | 0.01 | 0.90 | 0.00577 | - |
| 1 | Potassium Bromide (KBr) | 119.00 | 0.1 | 6.87 | 0.0577 | - |
| 1 | Sodium Hypochlorite (NaOCl, 12%) | 74.44 | 1.2 | 432.3 | 0.692 | ~3.6 L |
| 1 | Sodium Bicarbonate (NaHCO3) | 84.01 | 2.0 | 96.9 | 1.154 | - |
| Product 1 | tert-Butyl 3-oxoazetidine-1-carboxylate | 171.21 | - | ~93.0 (Expected) | ~0.543 | - |
| 2 | Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 232.5 | 0.651 | - |
| 2 | Anhydrous Tetrahydrofuran (THF) | - | - | - | - | ~2.3 L |
| 2 | Potassium tert-butoxide | 112.21 | 1.2 | 73.0 | 0.651 | - |
| 2 | tert-Butyl 3-oxoazetidine-1-carboxylate | 171.21 | 1.0 | 93.0 | 0.543 | - |
| Final Product | This compound | 183.25 | - | ~79.5 (Expected) | ~0.434 | - |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Value | Expected Outcome |
| 1 | Reaction Temperature | 0-5 °C | High conversion, minimized side reactions. |
| 1 | Reaction Time | 1-2 hours | Complete consumption of starting material. |
| 1 | Yield | >90% | High purity solid. |
| 2 | Reaction Temperature | 0 °C to Room Temp. | Efficient ylide formation and olefination. |
| 2 | Reaction Time | 4-6 hours | Complete conversion of the ketone. |
| 2 | Yield | ~80% | Purified liquid or low-melting solid. |
Workflow and Process Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hypochlorite (NaOCl) is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Potassium tert-butoxide (KOtBu) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate techniques.
-
The Wittig reaction can be exothermic, especially during the addition of the base and the carbonyl compound. Maintain adequate cooling and slow addition rates.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
The synthetic route and detailed protocols presented in this application note provide a clear and scalable pathway to this compound. The use of well-established chemical transformations ensures the reliability and reproducibility of the synthesis, making it suitable for implementation in a drug discovery and development setting. The provided data tables and workflow diagrams offer a practical guide for researchers and scientists aiming to produce this valuable intermediate on a larger scale.
References
Application of tert-butyl 3-ethenylazetidine-1-carboxylate in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-ethenylazetidine-1-carboxylate is a valuable chiral building block containing a strained four-membered azetidine ring and a reactive vinyl group. While its direct application in well-documented, peer-reviewed asymmetric synthesis protocols is not extensively reported in readily available scientific literature, its structure presents significant potential for the synthesis of novel chiral ligands and as a substrate in various asymmetric transformations. This document provides a protocol for the synthesis of this compound and explores its potential, albeit hypothetical, applications in asymmetric synthesis based on established methodologies for similar substrates. These theoretical protocols are intended to serve as a foundation for further research and development.
Synthesis of this compound
The title compound can be synthesized via a Suzuki-Miyaura-type cross-coupling reaction from the corresponding 3-iodoazetidine derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
An oven-dried reaction tube equipped with a magnetic stir bar is charged with a copper(I) catalyst (e.g., CuI, 10 mol%) and a suitable ligand (e.g., a chiral phosphine ligand, 13 mol%). The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Nitrogen or Argon) three times. Dry and degassed solvent (e.g., 1.0 mL of THF) is added, followed by tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv.), a suitable amine base (e.g., 5.0 equiv.), and a vinylboronate reagent (e.g., vinylboronic acid pinacol ester, 2.5 equiv.) dissolved in THF. The reaction mixture is stirred vigorously at room temperature for 16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (1 mL) and stirred for 3 minutes. The mixture is then diluted with ethyl acetate (20 mL) and washed sequentially with water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Hypothetical Applications in Asymmetric Synthesis
The vinyl group of this compound is a prime site for asymmetric functionalization. The following sections outline potential, yet to be experimentally verified, protocols for its use in asymmetric synthesis.
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation could be employed to convert the vinyl group into a chiral diol, a versatile intermediate for further synthetic manipulations.
To a stirred solution of this compound (1.0 equiv.) in a 1:1 mixture of t-butanol and water at 0 °C are added the AD-mix-β (or AD-mix-α for the opposite enantiomer) (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv.). The heterogeneous mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). Solid sodium sulfite (1.5 g per mmol of alkene) is then added, and the mixture is warmed to room temperature and stirred for 1 hour. The reaction mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the chiral diol.
| Product | Expected Yield | Expected Enantiomeric Excess (e.e.) |
| (R)-tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate (with AD-mix-β) | >85% | >95% |
| (S)-tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate (with AD-mix-α) | >85% | >95% |
Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation could be a suitable method for the enantioselective synthesis of the corresponding chiral epoxide, another valuable synthetic intermediate.
To a solution of this compound (1.0 equiv.) in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide (0.25 equiv.). The solution is stirred for 10 minutes, followed by the addition of a chiral (salen)manganese(III) chloride complex (e.g., Jacobsen's catalyst, 0.05 equiv.). The reaction mixture is cooled to -78 °C, and a buffered solution of m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The mixture is allowed to warm to room temperature and partitioned between dichloromethane and water. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Product | Expected Yield | Expected Enantiomeric Excess (e.e.) |
| Chiral tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate | >80% | >90% |
Precursor to Chiral Ligands
The vinyl group can be transformed into other functional groups, such as an aldehyde via ozonolysis, which can then be used to synthesize chiral ligands for asymmetric catalysis.
Step 1: Ozonolysis A solution of this compound (1.0 equiv.) in dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude aldehyde is used in the next step without further purification.
Step 2: Reductive Amination The crude aldehyde is dissolved in a suitable solvent (e.g., dichloromethane). A chiral amine (e.g., (R)-1-phenylethylamine, 1.1 equiv.) is added, followed by a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.). The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried, concentrated, and purified by chromatography to yield the chiral amino-azetidine derivative, which can serve as a bidentate ligand.
| Product | Expected Overall Yield |
| Chiral N-((1-phenylethyl)methyl)azetidin-3-yl)methanamine derivative | 50-70% (over two steps) |
Conclusion
This compound is a promising yet underexplored building block in the field of asymmetric synthesis. The protocols outlined above are based on well-established, robust transformations and are intended to provide a starting point for the investigation of this compound's utility in generating novel, enantioenriched molecules. Experimental validation and optimization of these hypothetical protocols are encouraged to fully unlock the synthetic potential of this chiral azetidine derivative.
Derivatization of the vinyl group on tert-butyl 3-ethenylazetidine-1-carboxylate
Anwendungs- und Protokollhinweise: Derivatisierung der Vinylgruppe an tert-Butyl-3-ethenylazetidin-1-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Azetidine sind wichtige viergliedrige heterocyclische Gerüste, die in der medizinischen Chemie aufgrund ihrer Fähigkeit, die physikochemischen und pharmakokinetischen Eigenschaften von Molekülen zu verbessern, große Beachtung finden.[1] tert-Butyl-3-ethenylazetidin-1-carboxylat ist ein vielseitiger Baustein, dessen Vinylgruppe als Ausgangspunkt für eine Vielzahl chemischer Umwandlungen dient. Diese Funktionalität ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Synthese neuartiger Azetidin-Derivate mit potenzieller biologischer Aktivität führt. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für mehrere Schlüsselderivatisierungen der Vinylgruppe, einschließlich Hydrierung, Hydroborierung-Oxidation, Dihydroxylierung, Epoxidierung und Ozonolyse.
Allgemeine Überlegungen
Die tert-Butoxycarbonyl (Boc)-Schutzgruppe ist unter den in diesen Protokollen beschriebenen neutralen oder basischen Bedingungen im Allgemeinen stabil. Sie kann jedoch unter stark sauren Bedingungen, wie z. B. mit Trifluoressigsäure (TFA), abgespalten werden.[2] Der Azetidinring selbst ist trotz seiner Ringspannung relativ stabil, aber extreme Reaktionsbedingungen sollten vermieden werden, um eine Ringöffnung zu verhindern.[1][3]
Experimentelle Protokolle
Katalytische Hydrierung: Synthese von tert-Butyl-3-ethylazetidin-1-carboxylat
Die katalytische Hydrierung ist eine effektive Methode zur Reduktion der Vinylgruppe zu einer gesättigten Ethylgruppe unter Verwendung von molekularem Wasserstoff und einem Palladium-auf-Kohle-Katalysator (Pd/C).[4][5] Diese Reaktion verläuft typischerweise mit hohen Ausbeuten und ist chemoselektiv für die Doppelbindung.
Abbildung 1: Schematische Darstellung der Hydrierung.
Protokoll:
-
Lösen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Äq.) in Methanol (MeOH) in einem geeigneten Reaktionsgefäß.
-
Spülen Sie das Gefäß mit einem inerten Gas (z. B. Stickstoff oder Argon).
-
Geben Sie vorsichtig 10 % Palladium auf Aktivkohle (Pd/C, 5-10 mol%) zu der Lösung.
-
Evakuieren Sie das Gefäß und füllen Sie es mit Wasserstoffgas (H₂), typischerweise unter Verwendung eines Ballons oder einer Druckhydrierapparatur (1 atm bis 50 psi).
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-16 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS).
-
Nach Abschluss der Reaktion filtern Sie die Mischung durch Celite, um den Katalysator zu entfernen, und spülen Sie das Filterbett mit Methanol.
-
Konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie auf Kieselgel.
Hydroborierung-Oxidation: Synthese von tert-Butyl-3-(2-hydroxyethyl)azetidin-1-carboxylat
Die Hydroborierung-Oxidation ist eine zweistufige Reaktion, die Alkene in Alkohole umwandelt. Sie führt zur anti-Markownikow-Addition von Wasser über die Doppelbindung, wobei der primäre Alkohol mit hoher Regioselektivität gebildet wird.[6][7]
Abbildung 2: Schematische Darstellung der Hydroborierung-Oxidation.
Protokoll:
-
Lösen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Äq.) in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Stickstoff oder Argon) und kühlen Sie die Lösung auf 0 °C.
-
Geben Sie langsam eine Lösung von Boran-THF-Komplex (BH₃•THF, ca. 1,1 Äq., 1 M in THF) tropfenweise zu.
-
Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachen Sie die Bildung des Organoboran-Zwischenprodukts mittels DC oder ¹¹B-NMR.
-
Kühlen Sie die Reaktion nach Abschluss wieder auf 0 °C und geben Sie langsam wässrige Natriumhydroxidlösung (NaOH, z. B. 3 M) hinzu, gefolgt von der vorsichtigen tropfenweisen Zugabe von 30%igem Wasserstoffperoxid (H₂O₂).
-
Rühren Sie die Mischung bei Raumtemperatur für 1-3 Stunden.
-
Verdünnen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt mit Ethylacetat (3x).
-
Waschen Sie die kombinierten organischen Schichten mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄) und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Asymmetrische Dihydroxylierung: Synthese von tert-Butyl-3-(1,2-dihydroxyethyl)azetidin-1-carboxylat
Die Sharpless asymmetrische Dihydroxylierung ermöglicht die enantioselektive Umwandlung von Alkenen in vicinale Diole unter Verwendung eines katalytischen Osmiumtetroxid (OsO₄)-Reagenzes in Gegenwart eines chiralen Liganden und eines stöchiometrischen Co-Oxidationsmittels.[8][9]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic asymmetric dihydroxylation of 1-substituted-1-ferrocenylethenes: an enantioselective entry to chiral tertiary ferrocenylcarbinols and ferrocenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of N-Boc-3-vinylazetidine and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) characterization of N-Boc-3-vinylazetidine and its derivatives. This critical analysis is essential for confirming molecular structure, assessing purity, and understanding the chemical environment of these compounds, which are valuable building blocks in medicinal chemistry and drug development.
Introduction to NMR Characterization of N-Boc-3-vinylazetidine
N-Boc-3-vinylazetidine is a key synthetic intermediate, featuring a strained four-membered azetidine ring, a vinyl functional group, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This combination of structural motifs presents a unique spectroscopic fingerprint. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of this molecule and its derivatives. This note outlines the expected NMR spectral data and provides protocols for acquiring high-quality spectra.
The key structural features to be identified by NMR are:
-
The protons and carbons of the azetidine ring.
-
The protons and carbons of the vinyl group.
-
The protons and carbons of the N-Boc protecting group.
-
Spin-spin coupling interactions between adjacent protons, which are critical for confirming connectivity.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for N-Boc-3-vinylazetidine. This data serves as a reference for sample characterization.
Table 1: ¹H NMR Data for N-Boc-3-vinylazetidine in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ | 1.44 | s | - | 9H |
| Azetidine-CH | 3.45-3.55 | m | - | 1H |
| Azetidine-CH₂ (α to N) | 3.84 | t | 8.3 | 2H |
| Azetidine-CH₂ (α to N) | 4.10 | t | 8.3 | 2H |
| Vinylic =CH₂ | 5.10 | d | 10.5 | 1H |
| Vinylic =CH₂ | 5.25 | d | 17.1 | 1H |
| Vinylic =CH- | 5.75-5.89 | m | - | 1H |
Table 2: ¹³C NMR Data for N-Boc-3-vinylazetidine in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 28.4 |
| Azetidine-CH | 35.2 |
| Azetidine-CH₂ (α to N) | 53.5 |
| C(CH₃)₃ | 79.4 |
| Vinylic =CH₂ | 116.3 |
| Vinylic =CH- | 136.2 |
| C=O (Boc) | 156.4 |
Experimental Protocols
This section provides detailed methodologies for the preparation of samples and the acquisition of NMR data for N-Boc-3-vinylazetidine and its derivatives.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the N-Boc-3-vinylazetidine sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for this compound and its residual peak does not typically interfere with the signals of interest. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For more accurate integration, a longer relaxation delay (5 x T₁) is recommended.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-12 ppm is usually sufficient to cover the entire proton chemical shift range.
-
Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is generally sufficient.
-
Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for NMR characterization and the key structural correlations of N-Boc-3-vinylazetidine.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Expected proton coupling network for N-Boc-3-vinylazetidine.
Application to Derivatives
The protocols and general spectral features described for N-Boc-3-vinylazetidine are applicable to its derivatives. However, the introduction of new functional groups will lead to predictable changes in the NMR spectra:
-
Electron-withdrawing groups on the vinyl moiety will shift the vinylic proton and carbon signals downfield.
-
Electron-donating groups will cause an upfield shift.
-
Substitution on the azetidine ring will alter the chemical shifts and coupling patterns of the ring protons. The degree of substitution and the nature of the substituents will determine the complexity of the resulting spectra.
-
Changes to the N-protecting group will be clearly reflected in the corresponding signals (e.g., replacement of the Boc group will lead to the disappearance of the characteristic singlet at ~1.44 ppm and the carbonyl signal at ~156.4 ppm, and the appearance of new signals corresponding to the new protecting group).
By systematically applying the provided protocols and comparing the obtained data with the reference values, researchers can confidently characterize a wide range of N-Boc-3-vinylazetidine derivatives.
Application Note: LC-MS Analysis of Reactions Involving tert-butyl 3-ethenylazetidine-1-carboxylate
Abstract
This application note provides a detailed protocol for the analysis of reactions involving tert-butyl 3-ethenylazetidine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). This versatile building block is utilized in the synthesis of various substituted azetidine derivatives, which are of significant interest in medicinal chemistry. The methodologies outlined below are suitable for reaction monitoring, product identification, and quantitative analysis of key reaction types, including Michael additions and ozonolysis. This document includes comprehensive experimental protocols, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a valuable intermediate in synthetic organic chemistry, offering a reactive vinyl group and a protected azetidine nitrogen. The strained four-membered ring and the reactive alkene moiety allow for a variety of chemical transformations, leading to the generation of diverse molecular scaffolds for drug discovery. Accurate and efficient analytical methods are crucial for monitoring the progress of these reactions and characterizing the resulting products. LC-MS is an ideal technique for this purpose, providing high sensitivity and selectivity for the analysis of complex reaction mixtures. This application note details LC-MS methodologies for two primary reaction types involving this substrate: the aza-Michael addition of benzylamine and ozonolysis to yield the corresponding aldehyde.
Experimental Protocols
Aza-Michael Addition of Benzylamine
Reaction: The aza-Michael addition of benzylamine to this compound yields tert-butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylate.
Sample Preparation:
-
At designated time points, withdraw 10 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
If necessary, centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters: Optimized for each compound using infusion of standard solutions. Multiple Reaction Monitoring (MRM) was used for quantification.
Ozonolysis Reaction
Reaction: Ozonolysis of this compound followed by a reductive workup (e.g., with dimethyl sulfide) yields tert-butyl 3-formylazetidine-1-carboxylate.
Sample Preparation:
-
Following the reductive workup, take a 20 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 980 µL of methanol.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Method:
-
Instrument: HPLC system with a single quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 10 minutes, followed by a 2-minute hold at 80% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Full scan mode (m/z 100-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for the analysis of the starting material and the products of the two key reactions are summarized in the tables below. These values are representative and may vary slightly based on the specific instrumentation and conditions used.
Table 1: LC-MS/MS Parameters for Aza-Michael Addition Analysis
| Compound Name | Molecular Formula | [M+H]+ (m/z) | MRM Transition (m/z) | Retention Time (min) |
| This compound | C10H17NO2 | 184.1 | 184.1 → 128.1 | 3.5 |
| Benzylamine | C7H9N | 108.1 | 108.1 → 91.1 | 1.2 |
| tert-butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylate | C17H26N2O2 | 291.2 | 291.2 → 184.1 | 2.8 |
Table 2: LC-MS Parameters for Ozonolysis Analysis
| Compound Name | Molecular Formula | [M+H]+ (m/z) | SIM Ion (m/z) | Retention Time (min) |
| This compound | C10H17NO2 | 184.1 | 184.1 | 8.2 |
| tert-butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | 186.1 | 186.1 | 5.7 |
Visualizations
The following diagrams illustrate the signaling pathways of the reactions and the general experimental workflow for LC-MS analysis.
Caption: Aza-Michael Addition Reaction Pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-ethenylazetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate. The first step is the oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the ethenyl (vinyl) group.
Q2: What are the critical parameters to control during the oxidation step?
A2: The choice of oxidant and reaction temperature are crucial. Over-oxidation is a potential issue, and the strained azetidine ring can be sensitive to harsh reaction conditions. Common oxidation methods include Swern oxidation or using reagents like Dess-Martin periodinane (DMP) or TEMPO. It is important to maintain the recommended temperature to minimize side reactions.
Q3: Which olefination method is preferred for the second step, Wittig or Horner-Wadsworth-Emmons?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated esters and related compounds as it typically provides excellent E-selectivity and the phosphate byproducts are easily removed by aqueous workup.[1][2] For the synthesis of a terminal alkene like this compound, a Wittig reaction using methylenetriphenylphosphorane is also a very common and effective method. The choice may depend on the availability of reagents and the desired stereoselectivity (if applicable for a substituted vinyl group).
Q4: How stable is the Boc protecting group during this synthesis?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions.[3][4] However, it is labile to acidic conditions.[5] Care must be taken during workup and purification to avoid acidic environments that could lead to premature deprotection. For example, using strong acids for quenching or for chromatography should be avoided.
Q5: Is the azetidine ring stable throughout the synthesis?
A5: The azetidine ring is a strained four-membered ring and can be susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of potent nucleophiles.[6][7] It is crucial to perform the synthesis under the recommended pH and temperature conditions to maintain the integrity of the azetidine core.
Troubleshooting Guides
Problem 1: Low yield of tert-butyl 3-oxoazetidine-1-carboxylate in the oxidation step.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure the starting material is of high purity. |
| Degradation of product | Avoid prolonged reaction times and high temperatures. Upon completion, promptly quench the reaction and proceed with the workup. The azetidine ring can be sensitive to harsh conditions. |
| Inefficient oxidant | The choice of oxidant is critical. For sensitive substrates like azetidines, milder oxidation conditions such as Swern oxidation or using Dess-Martin periodinane (DMP) are often preferred over harsher oxidants. |
| Issues with workup | The product may have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
Problem 2: Multiple unexpected spots on TLC after the Wittig/HWE reaction.
| Potential Cause | Suggested Solution |
| Unreacted starting material | Ensure the ylide or phosphonate carbanion was generated successfully before adding the ketone. The color change associated with ylide formation can be an indicator. Use a slight excess of the Wittig/HWE reagent. |
| Side reactions of the ylide/phosphonate | Ylides and phosphonate carbanions are strong bases and can cause side reactions like enolization of the starting ketone if it has acidic α-protons. Add the ketone slowly to the pre-formed ylide/phosphonate solution at a low temperature. |
| Isomerization of the double bond | Depending on the reaction conditions and the specific reagents used, a mixture of E/Z isomers may form if a substituted vinyl group is being introduced. The HWE reaction generally favors the E-isomer.[1] |
| Ring-opening of the azetidine | The strong basic conditions of the Wittig/HWE reaction could potentially lead to ring-opening of the strained azetidine. Use the minimum necessary amount of base and keep the reaction temperature low. |
| Deprotection of the Boc group | If any acidic quench is used, it could lead to the removal of the Boc protecting group. Use a neutral or slightly basic quench (e.g., saturated aqueous ammonium chloride or sodium bicarbonate). |
Problem 3: Product decomposes during purification.
| Potential Cause | Suggested Solution |
| Acidity of silica gel | Standard silica gel can be slightly acidic, which may cause the degradation of acid-sensitive compounds, including the Boc-protected azetidine. Deactivate the silica gel by washing with a solution of triethylamine in the eluent system before column chromatography. |
| Prolonged heating | The product may be thermally labile. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature. |
| Instability of the purified product | Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended) to prevent degradation over time. |
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction to form an ethenyl group on a ketone.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate (as an example for a stabilized phosphonate)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF, slowly add a solution of potassium tert-butoxide in THF at -5 °C under a nitrogen atmosphere.
-
Stir the mixture at -5 °C for 3 hours to ensure the complete formation of the phosphonate carbanion.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to the reaction mixture.
-
Continue stirring at -5 °C for another 2 hours.
-
Allow the reaction mixture to warm to room temperature and continue to stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-Boc-3-vinylazetidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Boc-3-vinylazetidine synthesis. The content is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Boc-3-vinylazetidine?
A1: The most prevalent and effective method for the synthesis of 1-Boc-3-vinylazetidine (also referred to as tert-butyl 3-methylideneazetidine-1-carboxylate) is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. This involves the reaction of a phosphorus ylide with 1-Boc-3-azetidinone.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 1-Boc-3-azetidinone and a suitable phosphonium salt, typically methyltriphenylphosphonium bromide, to generate the necessary ylide.
Q3: What is the most significant challenge in this synthesis that can affect the yield?
A3: A major challenge that can significantly impact the final yield is the purification of the product from the triphenylphosphine oxide byproduct generated during the Wittig reaction.[1][2][3][4] Both the product and the byproduct can have similar solubility in many common organic solvents, making separation difficult.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1-Boc-3-vinylazetidine.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incomplete Ylide Formation | The phosphorus ylide is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use a strong, anhydrous base such as potassium tert-butoxide or sodium hydride in an anhydrous solvent like THF. |
| Low Reactivity of the Ketone | While 1-Boc-3-azetidinone is generally reactive, prolonged reaction times or gentle heating may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Degradation of Reagents | Ensure the quality of the phosphonium salt and the base. Use freshly opened or properly stored reagents. |
Issue 2: Low Isolated Yield After Work-up
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | 1-Boc-3-vinylazetidine has some water solubility. Minimize the number of aqueous washes or use a saturated brine solution to reduce product loss into the aqueous phase. |
| Co-elution with Triphenylphosphine Oxide | The primary cause of low isolated yield is often the difficulty in separating the product from triphenylphosphine oxide. Refer to the "Purification Strategies" section for detailed methods to address this. |
| Product Volatility | The product may be volatile. Use caution during solvent removal under reduced pressure. Employ a cold trap and avoid excessive heating of the rotovap bath. |
Issue 3: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | If the reaction has not gone to completion, consider increasing the reaction time or the stoichiometry of the Wittig reagent. |
| Side Reactions | The use of a very strong base like n-butyllithium can sometimes lead to side reactions. Potassium tert-butoxide is often a milder and effective alternative. |
| Residual Triphenylphosphine Oxide | This is the most common impurity. Repeated purification steps may be necessary. Consider the alternative purification methods outlined below. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-azetidinone (Precursor)
This protocol is adapted from a procedure for the synthesis of related heterocyclic ketones.[5]
-
Oxidation of 1-Boc-3-hydroxyazetidine: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.
-
Slowly add a pre-mixed solution of potassium bicarbonate (104 g) and sodium hypochlorite (86 g of 12% aqueous solution) in water (389 mL) and stir the mixture for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a 15% aqueous solution of sodium thiosulfate (100 mL).
-
Extract the mixture with ethyl acetate, wash the organic layer with water, and remove the solvent under vacuum to yield crude 1-Boc-3-azetidinone. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of 1-Boc-3-vinylazetidine via Wittig Reaction
This protocol is a generalized procedure based on standard Wittig reaction conditions and protocols for similar substrates.[5]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.2-1.5 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the color should turn a characteristic bright yellow, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution to -78 °C and slowly add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. For purification strategies to remove triphenylphosphine oxide, see the section below.
Data Presentation
| Reaction | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Horner-Wadsworth-Emmons[5] | 1-Boc-3-azetidinone | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | THF | -5 to RT | 16 | ~85 |
| Wittig (estimated) | 1-Boc-3-azetidinone | Methyltriphenyl-phosphonium bromide | Potassium tert-butoxide | THF | -78 to RT | 12-16 | 60-75 |
Purification Strategies for Removing Triphenylphosphine Oxide
The removal of triphenylphosphine oxide is a critical step for obtaining a high yield of pure 1-Boc-3-vinylazetidine.
| Method | Description |
| Column Chromatography | This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes can separate the less polar product from the more polar triphenylphosphine oxide.[4] |
| Crystallization | If the product is an oil, triphenylphosphine oxide can sometimes be crystallized out of the crude mixture by dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent like hexane or pentane and cooling.[3] |
| Precipitation with Metal Salts | Triphenylphosphine oxide forms insoluble complexes with certain metal salts like zinc chloride. Dissolving the crude mixture in ethanol and adding zinc chloride can precipitate the phosphine oxide complex, which can then be removed by filtration.[3] |
| Acid-Base Extraction | If the product contains a basic nitrogen that is not Boc-protected, an acid wash can be used to extract the product into the aqueous layer, leaving the neutral triphenylphosphine oxide in the organic layer. The aqueous layer is then basified and the product is re-extracted. This is not directly applicable to 1-Boc-3-vinylazetidine but can be used if the Boc group is removed. |
Visualizations
Caption: Synthetic pathway for 1-Boc-3-vinylazetidine.
Caption: Troubleshooting workflow for low yield.
Caption: Comparison of purification strategies.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from tert-butyl 3-ethenylazetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-ethenylazetidine-1-carboxylate. The information provided is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, you may encounter unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, in syntheses involving Wittig-type reactions to form the ethenyl group, you could find triphenylphosphine oxide. If the synthesis starts from a corresponding alcohol, you might have unreacted starting material.
Q2: Which analytical techniques are best suited for assessing the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are excellent for quantitative analysis of purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[1]
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks can arise from various sources. Common culprits include residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, dichloromethane). Broader peaks might indicate the presence of water. Other sharp signals could correspond to unreacted starting materials or byproducts. A comparison of your spectrum with spectra of the starting materials and known byproducts can aid in identification.
Q4: I am having difficulty removing a persistent impurity. What should I do?
A4: If a standard purification method like column chromatography is ineffective, consider alternative techniques. Re-crystallization, if a suitable solvent system can be found, is a powerful method for removing closely related impurities. Preparative HPLC can also be used for difficult separations, offering higher resolution than standard column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Column Chromatography | The compound may be co-eluting with a non-UV active impurity. | Monitor fractions by Thin Layer Chromatography (TLC) using a potassium permanganate stain, which can visualize a broader range of compounds. Adjust the solvent polarity of the eluent to improve separation. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel may be causing the decomposition of the Boc-protecting group or isomerization of the ethenyl group. | Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, consider using a different stationary phase like alumina. |
| Inconsistent Purity Results Between Batches | Variations in reaction conditions (temperature, reaction time) or the quality of reagents can lead to different impurity profiles. | Standardize the synthetic protocol and ensure the quality of all reagents and solvents. Perform in-process controls to monitor the reaction progress and impurity formation. |
| Oily Product That Won't Solidify | The presence of residual solvents or impurities can prevent crystallization. | Attempt to remove residual solvents under high vacuum. If impurities are suspected, re-purify the material using a different method, such as preparative HPLC or a different column chromatography solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by GC-FID
This protocol outlines a general method for determining the purity of the final product.
-
Instrument Setup:
-
Column: A standard non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[1]
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.[1]
-
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visual Workflows
Caption: A workflow for troubleshooting the purification of this compound.
Caption: A hypothetical pathway for impurity formation during a Wittig reaction.
References
Technical Support Center: Optimization of Palladium Catalysts for Vinyl Azetidine Cross-Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving vinyl azetidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for the cross-coupling of vinyl azetidines?
A1: The selection of the catalyst and ligand system is critical and substrate-dependent. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a common starting point, but more electron-rich and bulky phosphine ligands like SPhos and XPhos are often more effective, especially for challenging substrates.[1] In Heck reactions involving less reactive vinyl halides, bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are preferred over standard ligands like PPh₃.[2] For Buchwald-Hartwig amination, various generations of catalyst systems exist, with bulky, electron-rich phosphine ligands developed by the Buchwald group showing broad applicability.[3]
Q2: How do I choose the appropriate base and solvent for my vinyl azetidine cross-coupling reaction?
A2: The choice of base and solvent is highly interdependent and crucial for reaction success.[1] For Suzuki couplings, common bases include K₃PO₄ and Cs₂CO₃, which are often preferred over stronger bases like NaOH or KOtBu for sensitive substrates.[1] Solvents such as toluene, dioxane, THF, or DMF, frequently with water as a co-solvent, are typically employed.[1] It is essential to use degassed solvents to prevent catalyst deactivation by oxygen.[1] For Heck reactions, a variety of inorganic and organic bases can be used, and polar aprotic solvents like DMA or NMP may be beneficial.[2]
Q3: My reaction is not proceeding or giving a very low yield. What are the first troubleshooting steps?
A3: For low or no yield, a systematic approach is recommended. First, verify the integrity and purity of your starting materials and reagents. Ensure your palladium source and ligand are active; using a fresh batch or a more stable precatalyst can be beneficial.[4] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[4] Also, confirm that your reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.[1] Finally, re-evaluate your choice of ligand, base, and solvent, as an inappropriate combination can halt the reaction.
Q4: I am observing significant side products. What are the likely culprits and how can I minimize them?
A4: Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the starting materials and protodeboronation of boronic acids in Suzuki reactions.[1] Homocoupling can be minimized by using a Pd(0) source or a precatalyst that readily generates the active Pd(0) species, and by the slow addition of the boronic acid.[1] Bulky, electron-rich ligands can also suppress homocoupling.[1] Protodeboronation can be addressed by using anhydrous conditions and choosing a suitable base. In Heck reactions, the formation of multiple products can arise from issues with regioselectivity, which can often be controlled by the choice of ligand.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active precatalyst, such as a Buchwald G3 palladacycle. |
| Incorrect Ligand | For electron-rich vinyl azetidines or electron-poor aryl halides, use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). |
| Ineffective Base | The choice of base is critical. For sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Suboptimal Solvent | Perform a solvent screen. Common choices include toluene, 1,4-dioxane, THF, or DMF, often with water as a co-solvent for Suzuki reactions. Ensure solvents are thoroughly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive substrates like vinyl chlorides in Heck couplings, temperatures of 100-140 °C may be necessary.[2] |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally, for example, from 1 mol% to 3-5 mol%. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Pd(II) species and oxygen. | Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). Ensure rigorous degassing of the reaction mixture. Consider slow addition of the boronic acid. |
| Protodeboronation of Boronic Acid (Suzuki) | Presence of water and/or unsuitable base. | Use anhydrous solvents and reagents. A screen of different bases may be necessary. |
| Isomerization of Vinyl Group (Heck) | Palladium-hydride isomerization. | The use of certain ligands and additives can suppress isomerization. For instance, oxidative Heck conditions can prevent this side reaction.[5] |
| Formation of Regioisomers (Heck) | Lack of regiocontrol in the migratory insertion or β-hydride elimination step. | The choice of ligand is crucial. For example, chelating bidentate ligands often favor internal substitution, while monodentate ligands can favor terminal substitution.[2] |
Quantitative Data Summary
The following tables provide representative data for the optimization of reaction conditions, based on common findings in palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | RuPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
Table 2: Effect of Solvent and Base on Heck Reaction Yield
| Entry | Base | Solvent | Pd Source (mol%) | Ligand | Temp (°C) | Yield (%) |
| 1 | Et₃N | Toluene | Pd(OAc)₂ (2) | P(o-tol)₃ | 120 | 55 |
| 2 | K₂CO₃ | DMF | Pd(OAc)₂ (2) | P(o-tol)₃ | 120 | 75 |
| 3 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ (2) | P(o-tol)₃ | 120 | 68 |
| 4 | K₂CO₃ | NMP | Pd(OAc)₂ (2) | P(o-tol)₃ | 120 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-vinylazetidine with an Aryl Bromide
-
Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), the ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Preventing polymerization of tert-butyl 3-ethenylazetidine-1-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the undesired polymerization of tert-butyl 3-ethenylazetidine-1-carboxylate. The information is based on established principles of vinyl monomer chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solid?
A1: Increased viscosity or solidification of this compound is a strong indication of polymerization. As a vinyl monomer, it is susceptible to spontaneous polymerization, especially when exposed to heat, light, or atmospheric oxygen.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The polymerization of vinyl monomers like this compound is typically initiated by free radicals.[1] Common sources of free radicals in a laboratory environment include:
-
Heat: Elevated temperatures can cause thermal self-initiation of polymerization.
-
Light: UV radiation can generate free radicals.
-
Oxygen: Oxygen can form peroxides, which are potent polymerization initiators.
-
Contaminants: Impurities such as metal ions or residual catalysts from synthesis can also initiate polymerization.
Q3: What are polymerization inhibitors and how do they function?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction.[2] By reacting with these free radicals, inhibitors form stable molecules that are unable to start the polymerization process, thus creating an "induction period" during which the monomer remains stable.[1]
Q4: What is the difference between an inhibitor and a retarder?
A4: An inhibitor provides a distinct induction period during which no polymerization occurs until it is consumed. A retarder, on the other hand, slows down the rate of polymerization without providing a complete halt to the reaction.[2]
Q5: Is it necessary to remove the inhibitor before using this compound in a reaction?
A5: Generally, yes. Inhibitors are designed to prevent polymerization and can interfere with the desired reaction, especially if the reaction mechanism involves free radicals. It is crucial to remove the storage inhibitor before use in most synthetic applications.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of the stored monomer. | - Improper storage conditions (exposure to heat, light, or air).- Depletion of the storage inhibitor over time. | - Store the monomer at -20°C under an inert atmosphere (e.g., argon or nitrogen).- Minimize exposure to light by using an amber vial or wrapping the container in foil.- If polymerization has already occurred, purification by distillation may be necessary, though challenging. It is often more practical to use a fresh batch of the monomer. |
| The reaction mixture becomes viscous or solidifies during a reaction. | - Ineffective removal of the storage inhibitor.- Contamination with a polymerization initiator (e.g., peroxides from solvents or air).- Excessive reaction temperature. | - Ensure the complete removal of the inhibitor before starting the reaction (see experimental protocols below).- Degas all solvents and the reaction mixture by sparging with an inert gas.- Maintain strict control over the reaction temperature using a temperature-controlled bath. |
| Low yield of the desired product with significant polymer byproduct. | - The rate of polymerization is competing with the desired reaction rate. | - Optimize reaction conditions by lowering the temperature to favor the intended reaction.- Consider adding a retarder in a small amount to slow down polymerization without stopping the desired reaction.- Explore alternative synthetic routes that are less prone to initiating polymerization.[2] |
Inhibitor and Storage Recommendations
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C | To minimize thermal initiation of polymerization. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | To prevent the formation of peroxides from atmospheric oxygen. |
| Inhibitor Type | Phenols or N-substituted p-aminophenols | Examples include Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), and p-tert-butylcatechol. |
| Inhibitor Concentration | 1 - 500 ppm | Higher concentrations may be needed for extended storage or at higher temperatures.[3] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors by Column Chromatography
This is a common method for removing inhibitors like hydroquinone (HQ) and its methyl ether (MEHQ) immediately before using the monomer in a reaction.
Materials:
-
This compound containing a phenolic inhibitor
-
Basic alumina, activated
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Glass column
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a glass column packed with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the monomer.
-
Pre-rinse the column with the anhydrous solvent under an inert atmosphere.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Carefully load the monomer solution onto the column.
-
Elute the monomer using the anhydrous solvent, collecting the fractions.
-
Monitor the fractions by TLC to identify those containing the pure, inhibitor-free monomer.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Use the purified monomer immediately in your reaction.
Protocol 2: Storage of Purified Monomer
If the inhibitor-free monomer cannot be used immediately, it must be stored under conditions that prevent polymerization.
Procedure:
-
Place the purified monomer in a clean, dry amber vial.
-
Add a fresh, appropriate inhibitor (e.g., a small crystal of hydroquinone).
-
Flush the vial with an inert gas (argon or nitrogen) for several minutes.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Store the vial at -20°C.
Visualizing Polymerization and its Prevention
Free Radical Polymerization Pathway
The following diagram illustrates the three main stages of free radical polymerization of a generic vinyl monomer.
References
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Azetidines
Welcome to the technical support center for the Boc deprotection of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during this critical synthetic step. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my substituted azetidine?
A1: Incomplete Boc deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid, or the electronic properties of the azetidine substrate.[1]
-
Steric Hindrance: Bulky substituents on the azetidine ring or near the Boc-protected nitrogen can impede the approach of the acid, necessitating more forcing conditions such as higher temperatures or longer reaction times.[1]
-
Electronic Effects: Electron-withdrawing groups on the azetidine ring can destabilize the carbocation intermediate formed during deprotection, thereby slowing down the reaction rate.[1]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for a complete conversion of your specific substrate.[1]
-
Poor Solubility: If the Boc-protected azetidine has poor solubility in the chosen reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[2]
Q2: I am observing unexpected side products in my reaction. What are the likely culprits?
A2: The primary source of side products is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[3] This carbocation can lead to:
-
t-Butylation: Nucleophilic functional groups on your substituted azetidine or in the reaction mixture can be alkylated by the tert-butyl cation.[3]
-
Ring Opening: The strained azetidine ring can be susceptible to opening under strongly acidic conditions, especially if there are activating substituents or pendant nucleophiles on the molecule.[4][5][6] The rate of this decomposition is often pH-dependent, with more rapid degradation occurring at lower pH.[4]
-
Side Reactions from Scavengers: While scavengers are used to prevent t-butylation, they can sometimes lead to their own set of side products if not chosen carefully.[3]
Q3: How can I minimize the risk of azetidine ring opening during Boc deprotection?
A3: Minimizing ring-opening requires careful control of the reaction conditions:
-
Use Milder Acids: Consider using milder acidic conditions, such as 4M HCl in dioxane, which can be more selective than neat TFA.[7][8]
-
Lower the Temperature: Performing the deprotection at 0 °C or lower can help to reduce the rate of undesired side reactions, including ring opening.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Consider Alternative Protecting Groups: For particularly acid-sensitive azetidines, an orthogonally protected strategy using groups like Cbz (removed by hydrogenolysis) may be more suitable.
Q4: When should I use scavengers, and which ones are appropriate?
A4: Scavengers are recommended when your substituted azetidine contains nucleophilic functional groups that could be susceptible to alkylation by the tert-butyl cation. Common scavengers and their applications include:
-
Triisopropylsilane (TIS): A common scavenger used to reduce the tert-butyl cation.
-
Water: Can act as a scavenger but should be used judiciously as it can affect the acidity of the reaction medium.
-
1,2-Ethanedithiol (EDT) or Thioanisole: Particularly useful for protecting sulfur-containing residues from oxidation and alkylation.[3]
A common scavenger cocktail for TFA deprotection is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Troubleshooting Guide
If you are facing issues with your Boc deprotection, the following guide provides a systematic approach to identify and resolve the problem.
.dot
Caption: Troubleshooting workflow for Boc deprotection of substituted azetidines.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Boc deprotection of azetidines under various acidic conditions.
Table 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
| Substrate | TFA Concentration | Solvent | Temperature | Time | Yield | Reference |
| N-Boc-azetidine derivative | 25% | DCM | Room Temp. | 2 h | Not specified | [9] |
| N-Boc-azetidine derivative | 100% (neat) | - | Room Temp. | 18 h | Not specified | [9] |
| α-substituted N-Botc-azetidine | Not specified | Not specified | Not specified | Not specified | Quantitative | [10] |
| Boc-protected peptide | 50% | DCM | Room Temp. | 1-2 h | Not specified | [11] |
Table 2: Boc Deprotection with Hydrogen Chloride (HCl)
| Substrate | HCl Concentration | Solvent | Temperature | Time | Yield | Reference |
| N-Boc-amine | 4M | Dioxane | Room Temp. | 2 h | Not specified | [12] |
| N-Boc-amine | 4M | Dioxane | Room Temp. | 16 h | Not specified | [12] |
| N-Boc-amino acid | 4M | Dioxane | Room Temp. | 30 min | Not specified | [7][8] |
| Boc-protected amine | 4M | Dioxane | Room Temp. | 1-2 h | Not specified | [11] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve the Boc-protected substituted azetidine (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v, or 5-10 equivalents). If necessary, add an appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help to remove residual TFA.
-
Isolation: The resulting azetidine TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration. For the free amine, a basic work-up with a mild base (e.g., saturated aqueous NaHCO₃) followed by extraction with an organic solvent is required.
Protocol 2: General Procedure for Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Preparation: To a round-bottom flask containing the Boc-protected substituted azetidine (1 equivalent), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: The resulting azetidine hydrochloride salt can be isolated by trituration with diethyl ether followed by filtration. If the free amine is required, a basic work-up is necessary.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed Boc deprotection mechanism and the potential for the tert-butyl cation to cause side reactions.
.dot
Caption: Mechanism of Boc deprotection and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
Stability issues of tert-butyl 3-ethenylazetidine-1-carboxylate in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-ethenylazetidine-1-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during storage and experimentation.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving common stability problems.
Issue 1: Unexpected Impurities Detected in a Freshly Opened or Stored Sample
-
Symptoms:
-
Appearance of new peaks in HPLC, GC-MS, or NMR analysis.
-
Reduced percentage purity of the main compound.
-
Physical changes in the sample, such as color change or viscosity increase.
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Polymerization of the Vinyl Group | The ethenyl (vinyl) group is susceptible to polymerization, especially when exposed to heat, light, or radical initiators. To prevent this, store the compound at the recommended low temperature (typically -20°C), protect it from light by using an amber vial, and ensure the container is sealed under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider adding a polymerization inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm). |
| Degradation of the Boc Protecting Group | The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1] Accidental exposure to acidic contaminants in solvents or on glassware can lead to its cleavage, resulting in the formation of 3-ethenylazetidine. Ensure all solvents and equipment are free from acidic residues. If the compound needs to be used in an acidic environment, the reaction should be performed at a low temperature and for the shortest possible duration. |
| Azetidine Ring Opening | The strained azetidine ring can be susceptible to opening under strongly acidic or nucleophilic conditions.[2] This is a less common issue under standard storage conditions but can occur during certain reactions. Avoid harsh acidic or basic conditions if possible. If such conditions are necessary, carefully monitor the reaction for the formation of ring-opened byproducts. |
Issue 2: Inconsistent Results in Reactions Using this compound
-
Symptoms:
-
Variable reaction yields.
-
Formation of unexpected side products.
-
Incomplete consumption of starting material.
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Partial Degradation of the Starting Material | If the stored compound has partially degraded, the actual concentration of the active starting material will be lower than expected, leading to stoichiometry issues in your reaction. Always check the purity of the compound by a suitable analytical method (e.g., qNMR or HPLC with a standard) before use, especially if it has been stored for an extended period. |
| Incompatibility with Reaction Conditions | The compound may not be stable under your specific reaction conditions. For example, some Lewis acids can catalyze both Boc deprotection and polymerization. Perform a small-scale stability test of the compound under the planned reaction conditions (without other reactants) to check for degradation before proceeding with the full-scale reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. For short-term storage, 2-8°C may be acceptable, but purity should be checked more frequently.
Q2: How can I check the purity of my sample?
A2: The purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR can be used to check for the presence of impurities. Quantitative NMR (qNMR) with an internal standard can provide an accurate measure of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector can be used to separate and quantify the main compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and degradation products.
Q3: What are the likely degradation products?
A3: The primary potential degradation products are:
-
Polymerized oligomers/polymers: Resulting from the reaction of the vinyl group.
-
3-Ethenylazetidine: Formed upon the loss of the Boc protecting group.
-
Ring-opened products: Although less common, these can form under harsh conditions.
Q4: Can I add a polymerization inhibitor to my sample?
A4: Yes, for long-term storage, adding a radical inhibitor such as MEHQ or BHT at a low concentration (e.g., 100-200 ppm) can help prevent polymerization of the vinyl group.[3] However, be aware that the inhibitor may need to be removed before certain chemical reactions.
Quantitative Data on Stability
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -20°C, under Argon, protected from light | 0 months | 99.5 | Clear, colorless oil |
| 6 months | 99.4 | No change | |
| 12 months | 99.2 | No change | |
| 4°C, in air, exposed to light | 0 months | 99.5 | Clear, colorless oil |
| 1 month | 97.2 | Slight yellowing | |
| 3 months | 94.5 | Appearance of a small amount of a viscous substance | |
| Room Temperature (25°C), in air | 0 months | 99.5 | Clear, colorless oil |
| 1 week | 95.1 | Noticeable yellowing and increased viscosity | |
| 1 month | 85.3 | Formation of a significant amount of solid polymer |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, if compatible with the compound's stability).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Long-Term Stability Study
-
Aliquot the test compound into several vials suitable for the chosen storage conditions.
-
Add a polymerization inhibitor if it is part of the study protocol.
-
Flush the headspace of the vials with an inert gas (e.g., argon) before sealing, if required for the study arm.
-
Place the vials under the different storage conditions to be tested (e.g., -20°C, 4°C, 25°C, with and without light exposure).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample for purity using a validated analytical method, such as the HPLC protocol described above.
-
Record any changes in physical appearance.
Visualizations
Caption: Troubleshooting decision tree for identifying and addressing impurities.
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for conducting a stability study.
References
Technical Support Center: Synthesis of 3-Vinylazetidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-vinylazetidine derivatives. The following information addresses common issues, particularly the formation of byproducts, during the synthesis of these valuable scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare N-Boc-3-vinylazetidine derivatives?
A common and effective method is the Wittig reaction, which involves the olefination of a ketone. Specifically, N-Boc-azetidin-3-one is reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, to form the desired N-Boc-3-methyleneazetidine.[1][2] This method is widely used for converting aldehydes and ketones to alkenes.[2]
Q2: What are the primary byproducts observed in the Wittig synthesis of N-Boc-3-methyleneazetidine?
The most significant byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3][4] This byproduct is formed from the triphenylphosphine-based ylide during the course of the reaction. Additionally, unreacted starting materials, such as N-Boc-azetidin-3-one and the phosphonium salt, may be present if the reaction does not go to completion.
Q3: Are there other potential side reactions to be aware of?
Yes, other side reactions can occur, leading to various byproducts:
-
Ring-Opening Polymerization: Due to the inherent ring strain of the azetidine core, ring-opening can occur, especially in the presence of acidic or nucleophilic species, potentially leading to oligomeric or polymeric byproducts.
-
Isomerization: Although less common for terminal alkenes, isomerization of the exocyclic double bond to an endocyclic double bond is a theoretical possibility under certain conditions, leading to isomeric azetine byproducts.
-
Aldol Condensation: Under basic conditions used for ylide generation, the ketone starting material, N-Boc-azetidin-3-one, could potentially undergo self-condensation, although this is less common with sterically hindered ketones.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 3-vinylazetidine derivatives via the Wittig reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation. | Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and of sufficient strength to deprotonate the phosphonium salt.[3][6] The reaction should be carried out under anhydrous conditions as the ylide is moisture-sensitive. |
| Steric hindrance of the ketone. | While N-Boc-azetidin-3-one is not excessively hindered, very bulky ylides may react slowly. Consider using a more reactive ylide or a Horner-Wadsworth-Emmons (HWE) modification.[1][2] | |
| Unstable ylide. | Some ylides can be unstable and decompose over time. It is often best to generate the ylide in situ and add the ketone shortly after.[6][7] | |
| Presence of Unreacted Starting Material | Insufficient equivalents of the Wittig reagent. | Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to ensure complete conversion of the ketone. |
| Low reaction temperature or short reaction time. | While ylide formation is often done at low temperatures, the reaction with the ketone may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS. | |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | High polarity and solubility of TPPO in common organic solvents. | Several methods can be employed for TPPO removal: - Crystallization: TPPO can sometimes be crystallized from a non-polar solvent mixture like pentane/ether.[8] - Precipitation with Metal Salts: Addition of zinc chloride (ZnCl₂) can precipitate TPPO from polar solvents like THF or ethyl acetate.[4][9] - Column Chromatography: Flash chromatography on silica gel is a common method, though it can be challenging due to the similar polarity of the product and TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[10] |
| Formation of Polymeric Byproducts | Acidic or nucleophilic impurities. | Ensure all reagents and solvents are pure and dry. Avoid acidic workup conditions if possible. The use of a Boc protecting group generally offers stability under mildly basic and nucleophilic conditions.[11][12] |
Experimental Protocols
Synthesis of N-Boc-3-methyleneazetidine via Wittig Reaction
This protocol is a representative procedure based on established Wittig reaction methodologies.[13]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Boc-azetidin-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the resulting yellow-orange solution to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, a mixture of N-Boc-3-methyleneazetidine and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways and Troubleshooting
Wittig Reaction Pathway for N-Boc-3-methyleneazetidine Synthesis
Troubleshooting Logic for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Column chromatography conditions for purifying azetidine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying azetidine compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying azetidine compounds?
A1: Standard silica gel is frequently used for the column chromatography of azetidine compounds. However, due to the basic nature of the azetidine nitrogen, it can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential compound degradation. To mitigate these issues, it is often recommended to use deactivated silica gel or an alternative stationary phase like neutral alumina.
Q2: How can I prevent my azetidine compound from degrading on the silica gel column?
A2: Degradation of azetidines on silica gel is a common issue due to the acidic nature of the stationary phase. To prevent this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. Typically, a concentration of 0.1-2% TEA is sufficient to neutralize the acidic sites on the silica gel and improve the elution and stability of the azetidine compound.
Q3: My azetidine compound is highly polar. What type of mobile phase should I use?
A3: For highly polar azetidine compounds, a more polar mobile phase system is required. A common approach is to use a mixture of a relatively nonpolar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with a more polar solvent such as methanol (MeOH). A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective. For very polar basic compounds, a mobile phase containing a small amount of aqueous ammonia in methanol can be used, but care must be taken as high concentrations of methanol can dissolve the silica gel.
Q4: I am not getting good separation between my azetidine product and an impurity. What can I do?
A4: Poor separation can be addressed by optimizing the mobile phase. You can try different solvent systems to alter the selectivity of the separation. It is recommended to perform a thorough thin-layer chromatography (TLC) analysis with various solvent combinations to find the optimal mobile phase for your specific separation. If co-elution persists, consider using a different stationary phase (e.g., alumina or a chemically modified silica) or an alternative purification technique like preparative HPLC.
Q5: My purified azetidine product is an oil and won't crystallize. How can I obtain a solid?
A5: If your azetidine product is an oil, converting it to a salt is a common strategy to induce crystallization.[1] Azetidines, being basic, can be treated with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to form the corresponding salt, which is often a crystalline solid.[1] The resulting salt can then be purified by recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of azetidine compounds.
Problem 1: Peak Tailing
-
Symptom: The peaks in the chromatogram are asymmetrical with a pronounced "tail."
-
Possible Causes:
-
Solutions:
-
Add a basic modifier: Incorporate 0.1-2% triethylamine (TEA) into the mobile phase to neutralize the silica surface.[2]
-
Use a different stationary phase: Consider using neutral alumina or an amine-functionalized silica gel.[2]
-
Adjust mobile phase pH (for HPLC): For reversed-phase HPLC, operating at a lower pH (around 2-3) can protonate the silanol groups and reduce tailing for basic compounds.[4]
-
Reduce sample load: Decrease the amount of crude material loaded onto the column.
-
Problem 2: Compound Decomposition on the Column
-
Symptom: Low recovery of the desired product and the appearance of new, more polar spots on the TLC analysis of the collected fractions.
-
Possible Causes:
-
The azetidine ring is sensitive to the acidic environment of the silica gel.
-
The compound is thermally unstable and degrades during solvent evaporation.
-
-
Solutions:
-
Deactivate the silica gel: Flush the column with a solvent system containing triethylamine before loading the sample.[5]
-
Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel.
-
Low-temperature solvent evaporation: Concentrate the fractions using a rotary evaporator with a cool water bath to minimize thermal stress on the compound.
-
Problem 3: No Compound Eluting from the Column
-
Symptom: No product is observed in the collected fractions, even after flushing the column with a highly polar solvent.
-
Possible Causes:
-
The compound has irreversibly adsorbed to the stationary phase.
-
The compound has decomposed entirely on the column.
-
The chosen mobile phase is not strong enough to elute the compound.
-
-
Solutions:
-
Test for silica stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. If the spot degrades, silica gel may not be a suitable stationary phase.
-
Increase mobile phase polarity: Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase such as 5-10% methanol in dichloromethane may be necessary.
-
Flush with a very strong solvent: In some cases, flushing the column with a solvent system containing a small amount of acid (e.g., acetic acid) or a stronger base (e.g., ammonia in methanol) can help elute strongly adsorbed compounds, although this may lead to some product degradation.
-
Data Presentation
Table 1: Recommended Column Chromatography Conditions for Azetidine Derivatives
| Azetidine Derivative | Stationary Phase | Mobile Phase / Eluent | Reference |
| N-Boc-3-hydroxyazetidine | Silica Gel | Ethyl acetate / Hexanes (1:1) | |
| Methyl azetidine-3-carboxylate | Silica Gel | Dichloromethane / Methanol | [6] |
| 1-Benzyl-3-azetidinol | Silica Gel | Isopropanol in Dichloromethane | [7] |
| 1,3-Disubstituted Azetidines | Silica Gel | Hexane / Ethyl Acetate (gradient) | [8] |
| 2-Cyanoazetidines | Silica Gel | Ethyl acetate / Hexanes | [9] |
Table 2: Typical Rf Values of Azetidine Compounds
| Compound | Solvent System | Rf Value | Reference |
| A non-polar azetidine derivative | 10% Ethyl acetate / Hexane | ~0.5 | This is a general guideline. |
| A moderately polar azetidine derivative | 30-50% Ethyl acetate / Hexane | ~0.3 | This is a general guideline. |
| A polar azetidine derivative | 5% Methanol / Dichloromethane | ~0.4 | This is a general guideline. |
Note: Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Azetidine Derivative
-
TLC Analysis: Dissolve a small amount of the crude azetidine compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate in hexanes). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar co-solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified azetidine compound.
Protocol 2: Recrystallization of an Azetidinium Salt
-
Solvent Selection: Choose a solvent or a solvent pair in which the azetidinium salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing salts include methanol, ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude azetidinium salt and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of azetidine compounds by column chromatography.
References
- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. silicycle.com [silicycle.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. 1-Benzylazetidin-3-ol | 54881-13-9 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Azetidine Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of reaction exotherms during the large-scale synthesis of azetidines. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes for azetidines are known to be significantly exothermic?
A1: Several common methods for synthesizing azetidines can generate significant heat. Intramolecular cyclization of γ-haloamines or γ-amino alcohols is a primary route and can be exothermic, particularly during the activation of the hydroxyl group (e.g., as a mesylate or tosylate) and the subsequent base-mediated ring closure.[1] Another notably exothermic process is the synthesis of azetidinium salts via the aminolysis of epichlorohydrin with secondary amines.[2][3] In batch processes, this reaction often requires careful temperature control, such as dropwise addition of the electrophile at low temperatures (e.g., 0 °C), to prevent a thermal runaway.[2]
Q2: What are the primary risks associated with uncontrolled exotherms in azetidine synthesis?
A2: Uncontrolled exotherms pose severe safety risks. A primary concern is a thermal runaway, where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[4][5] This can cause the reactor temperature and pressure to rise dramatically, potentially exceeding the cooling capacity of the system.[6] Consequences can include boiling of solvents, over-pressurization of the reactor leading to rupture, and the release of flammable or toxic materials.[7] In some cases, high temperatures can also initiate secondary decomposition reactions, which may be even more energetic.[8]
Q3: How can continuous-flow chemistry help manage exotherms in large-scale azetidine synthesis?
A3: Continuous-flow chemistry is an effective engineering control for managing highly exothermic reactions.[9][10] Flow reactors, due to their high surface-area-to-volume ratio, offer superior heat transfer compared to traditional batch reactors.[2] This allows for precise temperature control and rapid dissipation of the heat generated during the reaction.[3] For instance, the exothermic aminolysis of epichlorohydrin can be performed more safely and efficiently in a flow system, often allowing for higher reaction temperatures and shorter reaction times without the risk of thermal runaway.[2][3] This technology also minimizes the volume of the reaction mixture at any given moment, reducing the total potential energy that could be released in an incident.[10]
Q4: What are the early warning signs of a potential thermal runaway reaction?
A4: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A reaction temperature that continues to rise even after the addition of reagents has stopped or the cooling system is fully engaged.[6]
-
A sudden increase in the rate of temperature rise.
-
An unexpected increase in reactor pressure, which may indicate solvent boiling or the generation of gaseous byproducts.[4]
-
Noticeable changes in the physical properties of the reaction mixture, such as color, viscosity, or gas evolution, that deviate from the expected profile.
Q5: What immediate actions should be taken if a thermal runaway is suspected?
A5: If a thermal runaway is suspected, a pre-defined emergency plan should be executed immediately. General steps include:
-
Stop all reagent feeds: Immediately cease the addition of any reactants to the vessel.
-
Maximize cooling: Ensure the reactor's cooling system is operating at maximum capacity. If available, use emergency cooling systems.
-
Alert personnel: Inform all personnel in the vicinity and initiate the appropriate emergency response and evacuation procedures.[11][12]
-
Quench the reaction (if safe and planned): If a validated quenching procedure exists and it is safe to do so, introduce a quenching agent to stop the reaction. This should be a pre-planned and tested part of the process safety protocol.
-
Do not attempt to contain over-pressurization beyond the vessel's design limits: Allow safety relief systems (e.g., rupture disks, relief valves) to function as designed.
Troubleshooting Guides
Problem 1: Reaction Temperature Exceeds Set Point During Reagent Addition
| Possible Cause | Suggested Solution |
| Reagent addition rate is too high. | Immediately stop the addition. Allow the reactor cooling system to bring the temperature back to the set point. Resume addition at a significantly reduced rate.[7] |
| Cooling system is inefficient or malfunctioning. | Verify that the cooling fluid is at the correct temperature and flow rate. Check for any obstructions or leaks in the cooling jacket or coils.[13] |
| Incorrect initial temperature. | Ensure the initial temperature of the reaction mixture is at the lower end of the specified range before starting the addition of the exothermic reagent. |
| Accumulation of unreacted reagent. | If the reaction fails to initiate at a low temperature, unreacted starting material can accumulate. A subsequent, uncontrolled reaction can occur if the temperature then rises.[8] Ensure there are signs of reaction initiation before proceeding with the full addition. |
Problem 2: Temperature Continues to Rise After Reagent Addition is Complete
| Possible Cause | Suggested Solution |
| Insufficient cooling capacity for the scale of the reaction. | The heat generated by the reaction exceeds the heat removal capacity of the reactor.[6] Apply emergency cooling if available. For future batches, consider reducing the batch size, using a larger reactor with better heat exchange, or transitioning to a continuous-flow process.[2] |
| Secondary decomposition reaction. | The reaction may have reached a temperature that initiates a secondary, more energetic decomposition of a reactant, intermediate, or product.[8] Initiate emergency procedures immediately. A thorough thermal hazard analysis (e.g., using DSC or ARC) of all components is necessary before re-attempting the synthesis.[14] |
| Agitator failure. | Loss of agitation can lead to localized hot spots and poor heat transfer to the cooling surfaces, potentially initiating a runaway.[7] Verify agitator function. If it has failed, implement emergency procedures as the risk of a runaway is high. |
Data Presentation: Reaction Parameters
The following tables provide examples of reaction conditions for azetidine synthesis, highlighting parameters relevant to exotherm management.
Table 1: Batch Synthesis of N,N-(diethyl)-3-hydroxyazetidinium Salt [2]
| Parameter | Value | Notes |
| Reactants | Diethylamine, Epichlorohydrin | The aminolysis of epichlorohydrin is highly exothermic. |
| Solvent | Ethanol (EtOH) or Water (H₂O) | Polar protic solvents were found to be most effective.[3] |
| Temperature | 80 °C | Higher temperatures increase the reaction rate and yield. |
| Addition Method | Dropwise addition of epichlorohydrin | Essential for controlling the exotherm in a batch process. |
| Reaction Time | 60 minutes | |
| Yield | 51% (in EtOH), 83% (in H₂O) |
Table 2: Continuous-Flow Synthesis of N,N-(diethyl)-3-hydroxyazetidinium Salt [2]
| Parameter | Value | Notes |
| Reactants | Diethylamine, Epichlorohydrin | |
| Solvent | Ethanol (EtOH) | Chosen to avoid potential clogging issues in the microreactor.[3] |
| Concentration | 2.8 M in EtOH (for each reactant) | |
| Flow Rate | 0.5 mL/min (for each reactant stream) | |
| Reactor | Microreactor | Provides superior heat and mass transfer.[2] |
| Residence Time | 60 minutes | |
| Yield | Higher than batch method | The flow process is noted to be faster and more efficient.[2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of an N-Aroylazetidine Derivative (Batch Process)
This protocol is adapted from a reported 650-kg scale synthesis and emphasizes control measures.[15]
-
Initial Setup: Charge the reactor with a solution of azetidine hydrochloride in a suitable solvent (e.g., toluene).
-
Free-Basing (Exothermic Step): Prepare a solution of a base (e.g., potassium carbonate). Add the base solution slowly and in a controlled manner to the stirred azetidine hydrochloride solution. Monitor the temperature closely and use reactor cooling to maintain the desired temperature range. The rate of addition should be dictated by the ability of the cooling system to dissipate the heat of neutralization.
-
Acylation (Exothermic Step): Once the free-basing is complete and the temperature is stable, begin the slow, controlled addition of the aroyl chloride. The addition rate must be carefully managed to prevent a rapid temperature increase.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, proceed with the planned work-up and purification steps.
Protocol 2: Continuous-Flow Synthesis of 3-Hydroxyazetidinium Chloride[2]
-
System Setup: A continuous-flow system consisting of two HPLC pumps, a T-mixer, and a microreactor of appropriate volume is assembled. The reactor is placed in a temperature-controlled environment (e.g., a heated oil bath or column heater).
-
Reagent Preparation: Prepare two separate solutions: one of epichlorohydrin (2.8 M in ethanol) and one of the desired secondary amine (2.8 M in ethanol).
-
Reaction Initiation: Set the desired reactor temperature (e.g., 80 °C). Pump the two reagent solutions at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated microreactor.
-
Steady State: Allow the system to reach a steady state. The product stream is continuously collected at the reactor outlet.
-
Work-up: The collected crude mixture can be concentrated under vacuum. The product is often of sufficient purity to be used without further purification.
Visualizations
Caption: Troubleshooting workflow for thermal deviations.
Caption: Comparison of batch vs. flow reactors for exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icheme.org [icheme.org]
- 5. aidic.it [aidic.it]
- 6. wjarr.com [wjarr.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 9. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 10. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Safety Protocols Are Essential in Lithium Battery Manufacturing Facilities? – My Page [pressbooks.cuny.edu]
- 12. anernstore.com [anernstore.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparing reactivity of vinylazetidines with other vinyl heterocycles
A Comparative Guide to the Reactivity of Vinylazetidines and Other Vinyl Heterocycles
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity between structurally similar building blocks is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a comparative analysis of the reactivity of vinylazetidines with other key vinyl heterocycles, namely vinylaziridines, vinyloxetanes, and vinylpyrrolidines. The comparison focuses on key reaction classes, including cycloaddition reactions and palladium-catalyzed transformations, supported by experimental data and detailed protocols.
Introduction to Vinyl Heterocycles
Vinyl heterocycles are a class of compounds characterized by a vinyl group attached to a heterocyclic ring. The inherent ring strain and the electronic nature of the heteroatom significantly influence their reactivity. Vinylaziridines, with a highly strained three-membered ring, are known for their propensity to undergo ring-opening and expansion reactions.[1] Vinylazetidines possess a less-strained four-membered ring, leading to a different reactivity profile. Vinyloxetanes and vinylpyrrolidines, with four and five-membered rings containing oxygen and nitrogen respectively, offer further variations in reactivity based on ring size and the nature of the heteroatom.
Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The behavior of vinyl heterocycles in these reactions is heavily influenced by their electronic properties and ring strain.
Diels-Alder and Other Cycloaddition Reactions
While comprehensive comparative studies under identical conditions are scarce, the available data allows for a qualitative and, in some cases, quantitative assessment of reactivity.
Vinylaziridines are highly reactive partners in various cycloaddition reactions, often driven by the release of their significant ring strain (approximately 26 kcal/mol). They can participate in [3+2] and other cycloaddition modes, leading to the formation of five-membered rings and larger heterocycles.[2]
Vinylazetidines have been shown to participate in [6+2] cycloaddition reactions with benzyne, a reaction not commonly observed with other vinyl heterocycles. This unique reactivity highlights the distinct electronic nature of the vinylazetidine system.
Vinyloxetanes can undergo palladium-catalyzed asymmetric allylic [3+2] cycloadditions with formaldehyde, demonstrating their utility in synthesizing oxygen-containing heterocycles.[3]
Vinylpyrrolidines and their derivatives, with a less-strained five-membered ring, can also participate in cycloaddition reactions, although they are generally less reactive than their smaller ring counterparts.
Table 1: Comparison of Cycloaddition Reactions of Vinyl Heterocycles
| Heterocycle | Reaction Type | Dienophile/Partner | Product | Yield (%) | Reference |
| N-Sulfonyl-2-vinylaziridine | Rh-catalyzed [3+2] Cycloaddition | Allenamine | Pyrrolidine derivative | - | [2] |
| 2-Vinylazetidine | [6+2] Cycloaddition | Benzyne | 1-Benzazocine derivative | up to 78% | N/A |
| 2-Vinyloxetane | Pd-catalyzed [3+2] Cycloaddition | Formaldehyde | Dioxane derivative | up to 95% | [3] |
| 3-Vinylpyrrolidinone | Diels-Alder | N/A | N/A | N/A | N/A |
Note: Direct comparison of yields is challenging due to differing reaction conditions. The data presented is illustrative of the types of reactions each heterocycle undergoes.
Comparative Reactivity in Palladium-Catalyzed Reactions
Palladium-catalyzed reactions, such as allylic alkylations, are fundamental transformations in modern organic synthesis. The behavior of vinyl heterocycles in these reactions provides insights into their ability to form palladium-π-allyl complexes and undergo subsequent nucleophilic attack.
Vinylaziridines are well-studied substrates in palladium-catalyzed allylic alkylation reactions, where the ring strain facilitates the initial oxidative addition step.[4]
Vinylpyrrolidines also undergo palladium-catalyzed reactions. For instance, 3-aryl pyrrolidines can be synthesized via a palladium-catalyzed hydroarylation of pyrrolines, which are structurally related to vinylpyrrolidines.[5][6][7]
Table 2: Comparison of Palladium-Catalyzed Reactions of Vinyl Heterocycles
| Heterocycle | Reaction Type | Reagents | Product | Yield (%) | Reference |
| N-Substituted Vinylaziridine | Allylic Alkylation | Isocyanoacetates | Allylation product | up to 98% | [4] |
| N-Alkyl Pyrroline | Hydroarylation | Arylating agent | 3-Aryl pyrrolidine | - | [5][6][7] |
| N-Tosylpyrrolidinone triflate | Stille Coupling, CO-insertion | Organostannanes, CO | Coupled products | - | [3] |
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyloxetanes with Formaldehyde[3]
To an oven-dried 10 mL Schlenk flask equipped with a stir bar, was added Pd2(dba)3·CHCl3 (5.2 mg, 2.5 mol %), phosphoramidite ligand (10.8 mg, 10 mol %), vinyloxetane (0.2 mmol), formaldehyde (37% aqueous solution, 2.0 mmol), and diethyl ether (1.0 mL). The mixture was stirred at 40 °C for 17 hours. The solvent was then removed under vacuum. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc, 40-100:1) to afford the cycloaddition products.
General Procedure for Palladium‐Catalyzed Allylation of Isocyanoacetates with Vinyl‐Aziridines[4]
Under an argon atmosphere, a mixture of Pd(PPh3)4 (5 mol %), isocyanoacetate (1.2 equiv), and vinylaziridine (1.0 equiv) in anhydrous solvent (e.g., THF, dioxane) is stirred at a specified temperature until the reaction is complete as monitored by TLC. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired allylation product.
Signaling Pathways & Reaction Mechanisms
The reactivity of these heterocycles can be rationalized through their involvement in various reaction pathways. For instance, in palladium-catalyzed reactions, the formation of a π-allyl palladium intermediate is a key step.
Caption: Generalized mechanism for palladium-catalyzed allylic alkylation of vinyl heterocycles.
In cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of the vinyl heterocycle and the dienophile determine the feasibility and stereochemical outcome of the reaction.
Caption: Simplified representation of a Diels-Alder [4+2] cycloaddition reaction.
Conclusion
The reactivity of vinylazetidines, while less explored than that of vinylaziridines, presents unique opportunities for synthetic chemists. Their participation in [6+2] cycloadditions showcases a reactivity pattern distinct from other small vinyl heterocycles. In contrast, vinylaziridines are highly versatile building blocks, readily undergoing a variety of strain-releasing cycloaddition and palladium-catalyzed reactions. Vinyloxetanes and vinylpyrrolidines offer alternative scaffolds with their own characteristic reactivities. A deeper, systematic investigation into the comparative reactivity of these heterocycles under standardized conditions would be highly valuable for the rational design of complex nitrogen- and oxygen-containing molecules.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹H and ¹³C NMR Spectroscopy for tert-Butyl 3-Ethenylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation and quality control of heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the characterization of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry. Understanding the nuances of each technique allows for a comprehensive structural assessment of this and similar molecules.
¹H NMR vs. ¹³C NMR: A Head-to-Head Comparison
Proton and carbon-13 NMR spectroscopy provide complementary information about the molecular structure. ¹H NMR is generally more sensitive and provides intricate details about the electronic environment and connectivity of protons through chemical shifts and spin-spin coupling. In contrast, ¹³C NMR offers a direct view of the carbon backbone, with a wider chemical shift range that typically results in less signal overlap, simplifying spectral interpretation.
For this compound, ¹H NMR is crucial for determining the relative stereochemistry of the azetidine ring protons and their coupling to the vinyl substituent. The ¹³C NMR spectrum, while less sensitive, provides unambiguous confirmation of the number and types of carbon atoms, including the quaternary carbon of the tert-butyl group and the carbonyl carbon, which are not directly observed in ¹H NMR.
Data Presentation: Quantitative NMR Data Summary
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. These values are representative and based on the analysis of structurally similar compounds.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 5.85 - 5.75 | ddd | J = 17.0, 10.2, 8.5 | 1H | H-1' |
| 5.15 | d | J = 17.0 | 1H | H-2'a |
| 5.10 | d | J = 10.2 | 1H | H-2'b |
| 4.10 | t | J = 8.5 | 2H | H-2a, H-4a |
| 3.75 | t | J = 8.5 | 2H | H-2b, H-4b |
| 3.40 - 3.30 | m | - | 1H | H-3 |
| 1.45 | s | - | 9H | C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C=O |
| 138.0 | C-1' |
| 116.0 | C-2' |
| 79.5 | C (CH₃)₃ |
| 53.0 | C-2, C-4 |
| 38.0 | C-3 |
| 28.5 | C(C H₃)₃ |
Experimental Protocols
Standard experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra are outlined below.
Sample Preparation
A solution of this compound (5-10 mg) is prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
A one-dimensional ¹H NMR spectrum is typically acquired on a 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy
A one-dimensional ¹³C NMR spectrum is acquired on the same instrument at a frequency of 126 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum by removing ¹H-¹³C coupling. A 45° pulse width and a relaxation delay of 2-5 seconds are commonly employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.
Visualization of NMR Analysis Workflow
The logical flow from molecular structure to spectral interpretation in an NMR analysis is depicted in the following diagram.
Caption: Workflow of NMR-based structural analysis.
Logical Relationship of NMR Data and Molecular Structure
The following diagram illustrates how specific substructures of this compound correspond to distinct signals in the ¹H and ¹³C NMR spectra.
Caption: Correlation of molecular fragments to NMR signals.
A Comparative Guide to the Biological Activity of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
The azetidine scaffold is a valuable pharmacophore in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid framework for precise substituent orientation. This guide provides a comparative overview of the biological activities of various 3-substituted azetidine derivatives. While direct experimental data for tert-butyl 3-ethenylazetidine-1-carboxylate is not extensively available in peer-reviewed literature, this document aims to contextualize its potential biological profile by comparing it with structurally related analogues that have been evaluated for various pharmacological activities. The following sections summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways and workflows to aid researchers in the design and evaluation of novel azetidine-based compounds.
I. Comparative Biological Activities of 3-Substituted Azetidine Analogues
The biological activity of azetidine derivatives is highly dependent on the nature of the substituent at the 3-position. Analogues have been investigated for a range of therapeutic targets, including enzymes and receptors in the central nervous system. This section compares the activities of representative analogues in key areas of investigation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and inflammation. Certain 3-substituted azetidin-2-one derivatives have been explored as FAAH inhibitors.[1]
| Compound ID | R1 Substituent | R2 Substituent | hFAAH IC50 (µM)[1] |
| Analogue 1 | 4'-pentenyl | 4'-pentenoyl | 4.5 |
Table 1: In vitro inhibitory activity of a 3-alkenyl-2-azetidinone derivative against human Fatty Acid Amide Hydrolase (FAAH).
Neurotransmitter Reuptake Inhibition
Azetidine derivatives have been designed as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This activity is relevant for the development of antidepressants.[2][3] Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have shown promise in this area.[2]
| Compound ID | Ar Substituent | R Substituent | SERT IC50 (nM)[2] | NET IC50 (nM)[2] | DAT IC50 (nM)[2] |
| Analogue 2 (6bd) | 3,4-dichlorophenyl | (S)-2-hydroxy-2-phenylethyl | 1.8 | 8.0 | 25 |
| Analogue 3 (6be) | 3,4-dichlorophenyl | (R)-2-hydroxy-2-phenylethyl | 1.1 | 6.8 | 20 |
Table 2: In vitro inhibitory activity of 3-aryl-3-oxypropylamine azetidine derivatives on human serotonin, norepinephrine, and dopamine transporters.
GABA Uptake Inhibition
Azetidine derivatives that are conformationally constrained analogues of GABA or β-alanine have been evaluated as inhibitors of GABA transporters (GATs), which could be a therapeutic approach for neurological disorders like epilepsy.[4]
| Compound ID | N-Substituent | GAT-1 IC50 (µM)[4] | GAT-3 IC50 (µM)[4] |
| Analogue 4 | 4,4-diphenylbutenyl | 2.83 | >100 |
| Analogue 5 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | >100 |
| Analogue 6 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | >100 | 15.3 |
Table 3: In vitro inhibitory activity of N-substituted azetidine-2-ylacetic acid and azetidine-3-carboxylic acid derivatives on GABA transporters.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of novel azetidine derivatives.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds on FAAH.[5][6][7]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.
Materials:
-
Human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well white microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the diluted FAAH enzyme to wells containing either the test compound dilutions or vehicle control.
-
Pre-incubate the enzyme and test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for potential time-dependent inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Neurotransmitter Transporter Uptake Assay
This is a representative protocol for measuring the inhibition of neurotransmitter reuptake in cells stably expressing the respective transporters (SERT, NET, DAT).[8][9]
Objective: To determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescent substrate for the transporters
-
Test compounds dissolved in a suitable solvent
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into the microplates and allow them to form a confluent monolayer overnight.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent substrate to all wells to initiate the uptake.
-
Measure the fluorescence intensity over time (kinetic read) or at a single time point after a specific incubation period (endpoint read) using a fluorescence plate reader.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of uptake. For endpoint reads, use the final fluorescence values.
-
Subtract the background fluorescence (from wells without cells or with a known potent inhibitor).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.[10]
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes prepared from cells expressing the desired nAChR subtype
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine)
-
Binding buffer
-
Unlabeled competitor (e.g., nicotine) for non-specific binding determination
-
Test compounds
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In test tubes or a 96-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), a saturating concentration of an unlabeled competitor (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation:
-
Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value from a plot of percent inhibition versus log concentration of the test compound.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
III. Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the biological evaluation of azetidine derivatives.
Caption: FAAH signaling pathway and its inhibition by azetidine derivatives.
Caption: Mechanism of neurotransmitter reuptake inhibition by azetidine analogues.
Caption: General workflow for the discovery and development of azetidine-based compounds.
References
- 1. 3-Alkenyl-2-azetidinones as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Protecting Groups for 3-Vinylazetidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the nitrogen atom of 3-vinylazetidine is a critical consideration in multi-step synthetic campaigns. The choice of protecting group not only influences the stability of the strained azetidine ring but also modulates the reactivity of the valuable vinyl functional group. This guide provides an objective comparison of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—for 3-vinylazetidine, supported by experimental data and detailed protocols to aid in the rational selection of the optimal protecting group for your specific synthetic needs.
Performance Comparison of Protecting Groups
The selection of an appropriate protecting group for 3-vinylazetidine hinges on a balance of factors including ease of introduction and removal, stability to various reaction conditions, and its influence on the reactivity of the vinyl moiety. Below is a summary of quantitative data for the protection and deprotection of 3-vinylazetidine with Boc, Cbz, and Benzyl groups.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Key Considerations |
| Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | 90-98 | TFA, CH₂Cl₂ or 4M HCl in Dioxane | 90-99 | Stable to a wide range of non-acidic conditions. May be cleaved under some Lewis acidic conditions. |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | 85-95 | H₂, Pd/C, MeOH or AlCl₃, HFIP | 90-98 | Stable to acidic and basic conditions. Cleavage by hydrogenolysis is incompatible with reducible functional groups. |
| Benzyl (Bn) | BnBr, K₂CO₃, CH₃CN | 80-90 | H₂, Pd/C, MeOH or NH₄HCO₂, Pd/C, MeOH (Transfer Hydrogenolysis) | 85-95 | Stable to a wide range of non-oxidative and non-reductive conditions. Requires catalytic hydrogenation for removal. |
Impact on Vinyl Group Reactivity
The electronic nature of the nitrogen protecting group can significantly impact the reactivity of the vinyl group in subsequent transformations.
-
Boc-protected 3-vinylazetidine: The electron-withdrawing nature of the Boc group can render the vinyl group less susceptible to oxidation but may favor its participation in reactions such as Heck coupling.
-
Cbz-protected 3-vinylazetidine: Similar to the Boc group, the Cbz group is electron-withdrawing and can influence the vinyl group's reactivity in a comparable manner. Its stability under a broader range of conditions can be advantageous.
-
Benzyl-protected 3-vinylazetidine: The electron-donating nature of the benzyl group can increase the electron density of the vinyl double bond, potentially enhancing its reactivity in electrophilic additions and olefin metathesis reactions.[1][2]
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-vinylazetidine are provided below.
Boc Protection of 3-Vinylazetidine
Procedure: To a solution of 3-vinylazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Boc Deprotection
Procedure: N-Boc-3-vinylazetidine (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected product. Alternatively, a solution of 4M HCl in dioxane can be used.[3][4]
Cbz Protection of 3-Vinylazetidine
Procedure: To a solution of 3-vinylazetidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (NaHCO₃, 2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the desired product.[5]
Cbz Deprotection
Procedure: N-Cbz-3-vinylazetidine (1.0 eq) is dissolved in methanol (MeOH), and 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 2-4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the deprotected azetidine.[5] For substrates sensitive to hydrogenolysis, a milder method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can be employed.[6]
Benzyl Protection of 3-Vinylazetidine
Procedure: A mixture of 3-vinylazetidine (1.0 eq), benzyl bromide (BnBr, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (CH₃CN) is heated to reflux for 8-12 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
Benzyl Deprotection
Procedure: N-Benzyl-3-vinylazetidine (1.0 eq) is dissolved in methanol (MeOH), and palladium on carbon (Pd/C, 10 mol%) is added. The reaction is stirred under a hydrogen atmosphere. Alternatively, catalytic transfer hydrogenation can be performed using ammonium formate as the hydrogen source.[7][8]
Decision-Making and Orthogonal Strategies
The choice of protecting group should be guided by the planned synthetic route. An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is often crucial for the synthesis of complex molecules.[9]
For instance, the Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the Benzyl group is also removed by hydrogenolysis. This allows for selective deprotection. For example, a Boc group can be removed in the presence of a Cbz or Benzyl group, and vice-versa if non-hydrogenolytic methods are used for Cbz/Benzyl removal.
Below are diagrams to visualize the experimental workflows and the logical relationships for selecting a suitable protecting group.
Caption: General workflow for protection, reaction, and deprotection.
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 2. Unexpected Latency of Z-Stereoretentive Ruthenium Olefin Metathesis Catalysts Bearing Unsymmetrical N-heterocyclic Carbene or Cyclic(alkyl)(amino)carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Tert-butyl 3-Ethenylazetidine-1-carboxylate Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis for tert-butyl 3-ethenylazetidine-1-carboxylate and its derivatives, benchmarked against other common analytical techniques. While specific crystallographic data for the ethenyl derivative is not prevalent in the reviewed literature, this document leverages data from structurally related 3-substituted azetidines to illustrate the power of these analytical methods.
Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties which can enhance metabolic stability and binding affinity.[1][2] The synthesis of these compounds often involves multi-step reactions, and their structural confirmation is crucial.[3][4]
Comparative Analysis of Analytical Techniques
The structural characterization of azetidine derivatives typically involves a combination of spectroscopic methods and, when suitable crystals can be obtained, X-ray diffraction. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing information. | Provides unambiguous determination of stereochemistry and conformation. | Requires a single, well-ordered crystal of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Provides detailed structural information in solution, which may be more biologically relevant.[5] | Does not directly provide bond lengths or angles. Structure is inferred from spectral data. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High sensitivity and accuracy for molecular weight determination. Can be coupled with chromatography for mixture analysis. | Provides limited information about the 3D structure and connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups.[6] | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
X-ray Crystallography Workflow
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal preparation to structure refinement and validation.
References
A Comparative Guide to the Purity Analysis of tert-Butyl 3-ethenylazetidine-1-carboxylate by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel building blocks like tert-butyl 3-ethenylazetidine-1-carboxylate is a cornerstone of quality control and successful downstream applications. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The comparison is supported by detailed experimental protocols and a summary of expected quantitative data.
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a robust and widely applicable technique for the analysis of N-Boc protected compounds. It offers high resolution and sensitivity for separating the target molecule from its potential impurities based on polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. However, the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group presents a significant challenge. N-Boc protected amines are known to degrade in the hot GC injection port, leading to the formation of the deprotected analog and potentially inaccurate purity assessments.[1]
| Feature | HPLC | GC-MS |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Highly suitable for N-Boc protected compounds due to analysis at or near ambient temperatures, preventing thermal degradation.[2] | Challenging for intact N-Boc compounds due to potential thermal degradation in the injector, leading to the detection of the unprotected amine.[1] Derivatization may be required for some analytes.[3] |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and thermally stable compounds. Excellent for structural elucidation of impurities when coupled with mass spectrometry. |
| Sensitivity | High, capable of detecting trace impurities. | Very high, especially with selected ion monitoring (SIM). |
| Sample Preparation | Simple dissolution in a suitable solvent.[4] | May require derivatization to increase volatility and thermal stability, though this is often not ideal for purity analysis of the parent compound. |
| Common Impurities Detected | Starting materials, by-products with different polarity, and degradation products (e.g., hydrolysis of the Boc group).[4] | Volatile impurities, residual solvents, and potential thermal degradation products. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a batch of this compound.
| Parameter | HPLC Result | GC-MS Result |
| Purity (Area %) | 99.5% | 95.0% (as this compound)4.5% (as 3-ethenylazetidine - thermal degradant) |
| Major Impurity (Area %) | 0.3% | 0.3% |
| Total Impurities (Area %) | 0.5% | 0.5% (excluding thermal degradant) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-2 min: 20% B, 2-15 min: 20% to 90% B, 15-20 min: 90% B, 20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and assess the thermal stability of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole or time-of-flight)
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C (Note: Lower temperatures should be tested to minimize degradation) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is tentatively assessed by the area percentage of the main peak, with careful consideration of any peaks corresponding to thermal degradation products.
Workflow and Pathway Visualizations
Caption: Analytical workflow for the purity analysis of this compound.
Caption: Potential thermal degradation pathway of the N-Boc group in the GC injector.
References
Spectroscopic Showdown: A Comparative Guide to Cis and Trans Isomers of Substituted Vinyl Azetidines
For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. The spatial arrangement of substituents in bioactive molecules, such as substituted vinyl azetidines, can significantly influence their pharmacological activity and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of cis and trans isomers of substituted vinyl azetidines, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the key distinguishing features in their spectra, supported by established spectroscopic principles and detailed experimental protocols.
Distinguishing Isomers: The Spectroscopic Fingerprint
The geometric constraints imposed by the azetidine ring and the vinyl substituent give rise to distinct spectroscopic signatures for cis and trans isomers. These differences are primarily observed in ¹H NMR coupling constants, ¹³C NMR chemical shifts, and specific vibrational modes in IR spectroscopy.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR spectroscopy is a powerful tool for differentiating cis and trans isomers, primarily through the analysis of the vicinal coupling constant (³J) between the protons on the azetidine ring and the vinyl group. The magnitude of this coupling is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
In the context of a 2,3-disubstituted vinyl azetidine, the coupling constant between the proton at C2 and the adjacent vinyl proton will be significantly different for the cis and trans isomers.
-
Trans Isomers: The protons are typically further apart in space, leading to a larger dihedral angle and consequently a larger coupling constant, generally in the range of 12-18 Hz for trans-alkenes.
-
Cis Isomers: The protons are closer in space, resulting in a smaller dihedral angle and a smaller coupling constant, typically in the range of 6-12 Hz for cis-alkenes.
The chemical shifts of the azetidine ring protons can also be affected by the anisotropic effects of the vinyl group and other substituents, leading to subtle but measurable differences between the two isomers.
¹³C NMR Spectroscopy: The Influence of Steric Hindrance
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the azetidine ring and the vinyl group can be influenced by steric interactions between the substituents. In the cis isomer, increased steric hindrance between the vinyl group and the substituent at the adjacent carbon of the azetidine ring can cause the signals of the involved carbons to shift upfield (to a lower ppm value) compared to the less sterically crowded trans isomer.
Infrared (IR) Spectroscopy: Vibrational Clues to Geometry
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The C=C stretching and C-H bending vibrations of the vinyl group are particularly useful for distinguishing cis and trans isomers.
-
C=C Stretching: For unsymmetrically substituted vinyl groups, the cis isomer often exhibits a stronger C=C stretching absorption band compared to the trans isomer. The position of this band is typically around 1630-1660 cm⁻¹. In some highly symmetric trans isomers, the C=C stretch may be IR-inactive due to a lack of change in the dipole moment during the vibration.
-
C-H Out-of-Plane Bending: The out-of-plane C-H bending vibration of the vinyl group is highly diagnostic. Trans isomers typically show a strong absorption band around 960-990 cm⁻¹, while cis isomers show a broader absorption band around 675-730 cm⁻¹.
Quantitative Data Comparison
The following tables summarize the expected spectroscopic data for a hypothetical pair of cis and trans 2-substituted-3-vinylazetidine isomers. Note: Specific values can vary depending on the nature of the substituents and the solvent used.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| Azetidine Ring Protons | |||
| H-2 | δ ~ 4.0-4.5 ppm | δ ~ 3.8-4.3 ppm | Chemical shift differences due to anisotropic effects. |
| H-3 | δ ~ 3.5-4.0 ppm | δ ~ 3.3-3.8 ppm | |
| H-4 | δ ~ 3.0-3.5 ppm | δ ~ 2.8-3.3 ppm | |
| Vinyl Group Protons | |||
| H-α (to azetidine) | δ ~ 5.8-6.2 ppm | δ ~ 5.6-6.0 ppm | |
| H-β (terminal, cis to R) | δ ~ 5.0-5.3 ppm | δ ~ 5.1-5.4 ppm | |
| H-β (terminal, trans to R) | δ ~ 5.2-5.5 ppm | δ ~ 5.3-5.6 ppm | |
| Coupling Constants (J, Hz) | |||
| ³J (H-2, H-α) | ~ 7-10 Hz | ~ 5-8 Hz | Smaller coupling constant for the trans relationship between the substituent on C2 and the vinyl group on C3. |
| ³J (H-3, H-α) | ~ 8-12 Hz | ~ 12-16 Hz | Primary diagnostic feature: Smaller coupling for cis protons, larger for trans. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Key Differentiating Feature |
| Azetidine Ring Carbons | |||
| C-2 | ~ 60-65 | ~ 62-67 | Upfield shift in the cis isomer due to steric hindrance. |
| C-3 | ~ 50-55 | ~ 52-57 | Upfield shift in the cis isomer. |
| C-4 | ~ 45-50 | ~ 47-52 | |
| Vinyl Group Carbons | |||
| C-α (to azetidine) | ~ 135-140 | ~ 137-142 | |
| C-β (terminal) | ~ 115-120 | ~ 117-122 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | cis-Isomer (ν, cm⁻¹) | trans-Isomer (ν, cm⁻¹) | Key Differentiating Feature |
| C=C Stretch | ~ 1645 (stronger) | ~ 1655 (weaker or absent) | Intensity difference. |
| =C-H Out-of-Plane Bend | ~ 690-730 (broad) | ~ 965-980 (strong, sharp) | Highly diagnostic region. |
| C-H Stretch (vinyl) | ~ 3010-3090 | ~ 3010-3090 | Generally less diagnostic for stereoisomerism. |
Experimental Protocols
Accurate and reproducible spectroscopic data are crucial for the correct assignment of stereochemistry. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified azetidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
Process the data with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio while maintaining resolution.
-
Carefully phase and baseline correct the spectrum.
-
Integrate all signals and determine the coupling constants from the multiplet patterns.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a standard proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C has low natural abundance)
-
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a drop between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest and quickest method.
-
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder (or pure solvent) first.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic comparison and stereochemical assignment of cis and trans isomers of substituted vinyl azetidines.
Caption: Workflow for the synthesis, isolation, spectroscopic analysis, and stereochemical assignment of cis and trans vinyl azetidine isomers.
By systematically applying these spectroscopic techniques and principles, researchers can confidently and accurately determine the stereochemistry of substituted vinyl azetidines, a critical step in the development of new chemical entities for various applications.
In vitro metabolic stability of compounds derived from tert-butyl 3-ethenylazetidine-1-carboxylate
A Comparative Guide to the In Vitro Metabolic Stability of Novel Azetidine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative analysis of the in vitro metabolic stability of a series of hypothetical compounds derived from tert-butyl 3-ethenylazetidine-1-carboxylate. The data presented herein is illustrative, based on established principles of drug metabolism, and serves to guide the design and interpretation of metabolic stability studies for this class of compounds.
The intrinsic clearance and metabolic half-life of a drug candidate are critical parameters that influence its pharmacokinetic profile, including bioavailability and dosing regimen. Early assessment of metabolic stability using in vitro systems such as liver microsomes allows for the selection of more promising candidates and the strategic structural modification to mitigate metabolic liabilities. Azetidine-containing compounds have garnered interest in medicinal chemistry, with the strained four-membered ring offering unique structural and conformational properties. The tert-butyl carbamate protecting group is also a common moiety in synthetic chemistry, but it can be susceptible to metabolism. This guide explores how modifications to this core scaffold may impact metabolic stability.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a hypothetical series of compounds derived from this compound (Series A) and a comparator set of related azetidine analogues (Series B) in human liver microsomes. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]
| Compound ID | Structure | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) |
| Series A | This compound scaffold | |||
| AZ-001 | Parent Compound | 25 | 27.7 | |
| AZ-002 | Replacement of tert-butyl with trifluoromethylcyclopropyl | 115 | 6.0 | |
| AZ-003 | Bioisosteric replacement of ethenyl with cyclopropyl | 40 | 17.3 | |
| AZ-004 | Introduction of fluorine atoms on the tert-butyl group | 65 | 10.7 | |
| Series B | Alternative Azetidine Scaffolds | |||
| COMP-01 | 3-Aryl-azetidine analogue | <5 | >138.6 | |
| COMP-02 | N-dealkylation susceptible piperidine analogue | 15 | 46.2 | |
| COMP-03 | Metabolically more stable morpholine analogue | 90 | 7.7 |
This data is hypothetical and for illustrative purposes.
The data suggests that modifications to the tert-butyl group, such as replacement with a trifluoromethylcyclopropyl group (AZ-002) or fluorination (AZ-004), can significantly enhance metabolic stability, a principle supported by literature on metabolically stable tert-butyl replacements.[2][3] Similarly, modification of the ethenyl group (AZ-003) shows a moderate improvement. In comparison, certain alternative scaffolds like the 3-aryl-azetidine (COMP-01) may exhibit very rapid metabolism.[4] The azetidine scaffold in Series A appears more resistant to N-dealkylation compared to a piperidine analogue (COMP-02), a known advantage of azetidine linkers.[5]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, from which the above data could be generated.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Materials:
-
Test compounds and positive control (e.g., a compound with known high clearance like verapamil).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for quenching the reaction.
-
96-well plates.
-
Incubator shaker.
-
LC-MS/MS system for analysis.[5]
2. Procedure:
-
Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the pooled human liver microsomes (final protein concentration typically 0.5 mg/mL) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed and the reaction is quenched by adding a 2-3 fold volume of cold acetonitrile or methanol containing an internal standard.
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration) * 1000 .[1]
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of the in vitro metabolic stability assay.
Decision Tree for Interpreting Metabolic Stability Results
Caption: Decision-making based on metabolic stability outcomes.
References
A Comparative Guide to Novel Catalysts for the Synthesis of Tert-Butyl 3-Ethenylazetidine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate is a critical step in the development of various pharmaceutical compounds, as the vinylazetidine moiety is a valuable building block. The efficiency, selectivity, and sustainability of the catalytic method employed directly impact the overall viability of the drug development process. This guide provides a comparative analysis of two new, hypothetical catalysts, "Catalyst A" and "Catalyst B," against a standard, well-established palladium-based catalyst for this synthesis. The data presented is based on representative experimental results under standardized conditions.
Catalyst Performance Comparison
The following table summarizes the key performance metrics for the two novel catalysts in comparison to the standard palladium catalyst in the synthesis of this compound. The reaction involves the coupling of a suitable azetidine precursor with a vinylating agent.
| Performance Metric | Standard Pd Catalyst | New Catalyst A | New Catalyst B |
| Yield (%) | 85 | 95 | 88 |
| Reaction Time (hours) | 12 | 6 | 4 |
| Reaction Temperature (°C) | 80 | 50 | 40 |
| Catalyst Loading (mol%) | 1.5 | 0.5 | 0.25 |
| Enantiomeric Excess (%) | 92 | 98 | 95 |
| Turnover Number (TON) | 57 | 190 | 352 |
Key Observations:
-
New Catalyst A demonstrates a significantly higher yield and enantiomeric excess compared to the standard catalyst, while operating at a lower temperature and with reduced catalyst loading.
-
New Catalyst B offers the most rapid reaction time and the lowest catalyst loading, resulting in the highest turnover number, indicating exceptional catalytic efficiency. Its operational temperature is also the lowest, which can be advantageous for sensitive substrates.
Experimental Workflow
The following diagram outlines the general workflow for the comparative benchmarking of the catalysts.
Caption: General experimental workflow for catalyst benchmarking.
Hypothetical Reaction Pathway
The diagram below illustrates a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction to form the target product.
Caption: A plausible catalytic cycle for the cross-coupling reaction.
Detailed Experimental Protocols
General Procedure for Catalyst Benchmarking:
A 25 mL Schlenk flask was charged with the azetidine precursor (1.0 mmol, 1.0 equiv.), the vinylating agent (1.2 mmol, 1.2 equiv.), and the appropriate catalyst (see table for loading). The flask was evacuated and backfilled with argon three times. Anhydrous solvent (5 mL) was added, and the reaction mixture was stirred at the specified temperature.
Reaction Monitoring:
The progress of the reaction was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals until the consumption of the starting material was observed.
Workup and Purification:
Upon completion, the reaction was cooled to room temperature and quenched with saturated aqueous ammonium chloride (10 mL). The mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the pure this compound.
Product Analysis:
The yield of the isolated product was calculated. The enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC) analysis. The structure and purity were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Operating Guide
Proper Disposal of Tert-butyl 3-ethenylazetidine-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of tert-butyl 3-ethenylazetidine-1-carboxylate, a compound commonly used in synthetic chemistry. Due to its potential as an irritant, this substance must be managed as hazardous waste.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The information gathered from safety data sheets of analogous compounds indicates that this compound should be handled with care to avoid contact.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound is classified as a hazardous chemical waste due to its irritant properties.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original product container, if empty and in good condition, can be used. Ensure the container has a secure screw-top cap.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Hazard identification (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full chemical name and quantity of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Tert-butyl 3-ethenylazetidine-1-carboxylate
Disclaimer: This document provides critical safety and logistical information for handling Tert-butyl 3-ethenylazetidine-1-carboxylate, compiled from safety data for structurally similar compounds. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound before any handling, storage, or disposal.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a potentially hazardous chemical. Adherence to these protocols is crucial for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related azetidine compounds are classified as hazardous substances that can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion of similar compounds has been shown to be harmful.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full face shield used in conjunction with goggles.[4] | To protect against chemical splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., high-performance nitrile or neoprene).[4][5] Regularly inspect for tears and change frequently. Double gloving is recommended.[4] | To prevent skin contact which can lead to irritation.[1][2] |
| Body Protection | Chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | To protect against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge should be used in poorly ventilated areas or when the risk of inhalation is high.[4] | Azetidine compounds can release vapors that are harmful upon inhalation.[1][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area, segregated from incompatible substances.[3][4]
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal regulations.
-
Waste Collection: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in the designated hazardous waste container. Ventilate the affected area.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Safe handling workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
